4-Ethoxy-N-(4-nitrophenyl)aniline
Description
BenchChem offers high-quality 4-Ethoxy-N-(4-nitrophenyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-N-(4-nitrophenyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1590-62-1 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-4-nitroaniline |
InChI |
InChI=1S/C14H14N2O3/c1-2-19-14-9-5-12(6-10-14)15-11-3-7-13(8-4-11)16(17)18/h3-10,15H,2H2,1H3 |
InChI Key |
GAXVSIQPDPRGOL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Ethoxy-N-(4-nitrophenyl)aniline: Structure, Properties, and Synthesis
For the attention of: Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Chemical Identity
4-Ethoxy-N-(4-nitrophenyl)aniline belongs to the class of diarylamines, characterized by a central secondary amine bridge connecting two distinct aromatic rings. The structure features a 4-ethoxyphenyl group and a 4-nitrophenyl group bonded to the nitrogen atom.
The presence of an electron-donating ethoxy group (-OEt) on one ring and a strong electron-withdrawing nitro group (-NO₂) on the other creates a significant electronic asymmetry. This "push-pull" system is anticipated to result in interesting electronic and optical properties, a characteristic often explored in materials science for applications such as non-linear optics.
Caption: Chemical structure of 4-Ethoxy-N-(4-nitrophenyl)aniline.
Predicted Physicochemical and Spectroscopic Properties
Due to the limited availability of experimental data for 4-Ethoxy-N-(4-nitrophenyl)aniline, its properties are predicted based on its close structural analog, 4-Methoxy-N-(4-nitrophenyl)aniline (CAS 730-11-0)[1][2][3]. The primary difference is the substitution of a methoxy group with an ethoxy group, which is expected to have a minor impact on most properties, slightly increasing the molecular weight and lipophilicity.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Reference |
| Molecular Formula | C₁₄H₁₄N₂O₃ | Based on chemical structure |
| Molecular Weight | 258.27 g/mol | Calculated from the molecular formula |
| Appearance | Yellow to orange solid | Typical for nitro-substituted anilines |
| Melting Point | 130-140 °C | Slightly lower than 4-methoxy analog (137-139°C) due to less efficient crystal packing |
| Boiling Point | > 350 °C | High due to molecular weight and polar groups |
| Solubility | Soluble in polar organic solvents (e.g., acetone, DMSO, DMF); sparingly soluble in nonpolar solvents; insoluble in water. | General solubility for diarylamines |
| pKa (of N-H) | ~20-22 (in DMSO) | Similar to other diarylamines |
Predicted Spectroscopic Data:
-
¹H NMR (in CDCl₃, 400 MHz):
-
δ 8.1-8.2 ppm (d, 2H): Aromatic protons ortho to the nitro group.
-
δ 7.0-7.2 ppm (d, 2H): Aromatic protons ortho to the ethoxy group.
-
δ 6.8-7.0 ppm (m, 4H): Remaining aromatic protons.
-
~6.5 ppm (s, 1H): N-H proton (broad, may exchange with D₂O).
-
~4.0 ppm (q, 2H): Methylene protons (-O-CH₂-) of the ethoxy group.
-
~1.4 ppm (t, 3H): Methyl protons (-CH₃) of the ethoxy group.
-
-
¹³C NMR (in CDCl₃, 100 MHz):
-
~156 ppm: Carbon attached to the ethoxy group.
-
~148 ppm: Carbon attached to the nitro group.
-
~143 ppm: Carbon ipso to the nitrogen on the nitro-substituted ring.
-
~135 ppm: Carbon ipso to the nitrogen on the ethoxy-substituted ring.
-
~126 ppm: Carbons ortho to the nitro group.
-
~124 ppm: Carbons ortho to the ethoxy group.
-
~115-118 ppm: Remaining aromatic carbons.
-
~64 ppm: Methylene carbon (-O-CH₂-).
-
~15 ppm: Methyl carbon (-CH₃).
-
-
FT-IR (KBr, cm⁻¹):
-
Mass Spectrometry (EI):
-
m/z 258 (M⁺): Molecular ion peak.
-
Fragmentation pattern: Likely loss of the ethyl group (m/z 229), nitro group (m/z 212), and other characteristic fragments.
-
Proposed Synthetic Pathways
The synthesis of 4-Ethoxy-N-(4-nitrophenyl)aniline can be efficiently achieved through cross-coupling reactions that form the C-N bond between the two aromatic rings. The two most prominent and reliable methods are the Buchwald-Hartwig amination and the Ullmann condensation.
Caption: Proposed synthetic routes for 4-Ethoxy-N-(4-nitrophenyl)aniline.
Buchwald-Hartwig Amination Protocol
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds.[5][6][7][8][9] It offers mild reaction conditions and broad functional group tolerance, making it a preferred method in modern organic synthesis.
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-halonitrobenzene (1.0 eq, preferably the bromide or iodide), 4-ethoxyaniline (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like Xantphos (4 mol%).
-
Solvent and Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 4-Ethoxy-N-(4-nitrophenyl)aniline.
Ullmann Condensation Protocol
The Ullmann condensation is a classical copper-catalyzed reaction for the synthesis of diarylamines.[10][11][12][13][14] While it often requires higher temperatures than the Buchwald-Hartwig reaction, it remains a valuable and cost-effective method.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 4-iodonitrobenzene (1.0 eq), 4-ethoxyaniline (1.5 eq), copper(I) iodide (10 mol%), a ligand such as 1,10-phenanthroline (20 mol%), and potassium carbonate (2.0 eq).
-
Solvent: Add a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Heat the mixture to 130-150 °C under an inert atmosphere and stir for 24-48 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture and pour it into a solution of aqueous ammonia to complex with the copper catalyst. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the desired product.
Reactivity and Potential Applications
The chemical reactivity of 4-Ethoxy-N-(4-nitrophenyl)aniline is dictated by the interplay of its functional groups: the secondary amine, the electron-rich ethoxy-substituted ring, and the electron-deficient nitro-substituted ring.
-
N-H Reactivity: The secondary amine nitrogen is nucleophilic and can undergo further reactions such as alkylation, acylation, or serve as a coupling partner in further C-N bond-forming reactions.[15][16]
-
Electrophilic Aromatic Substitution: The ethoxy-substituted ring is strongly activated towards electrophilic aromatic substitution, with reactions expected to occur at the positions ortho to the ethoxy group.[17][18] Conversely, the nitro-substituted ring is highly deactivated towards electrophilic attack.
-
Nucleophilic Aromatic Substitution: The nitro-substituted ring is activated for nucleophilic aromatic substitution, although this is less common for diarylamines.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C), which would yield N¹-(4-ethoxyphenyl)benzene-1,4-diamine. This transformation opens up further synthetic possibilities, particularly in polymer and dye chemistry.
Potential Applications:
Given its structure, 4-Ethoxy-N-(4-nitrophenyl)aniline could be a valuable intermediate in several fields:
-
Dye and Pigment Synthesis: The chromophoric nature of the nitroaniline moiety suggests its potential use as a precursor for azo dyes and other colorants.
-
Pharmaceuticals and Agrochemicals: Substituted diphenylamines are common scaffolds in drug discovery and agricultural chemistry.
-
Materials Science: The "push-pull" electronic structure makes it a candidate for investigation in non-linear optical materials and as a building block for organic electronic materials.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 4-Ethoxy-N-(4-nitrophenyl)aniline. Based on related compounds like nitroanilines, it should be considered harmful if swallowed, inhaled, or in contact with skin. It may cause skin and eye irritation.[19] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Conclusion
4-Ethoxy-N-(4-nitrophenyl)aniline is a substituted diarylamine with potential applications in various fields of chemical research and development. While direct experimental data is limited, its properties and reactivity can be reliably predicted based on well-understood chemical principles and data from analogous compounds. The synthetic routes outlined in this guide, particularly the Buchwald-Hartwig amination and Ullmann condensation, provide robust and adaptable methods for its preparation in a laboratory setting. Further research into this molecule is warranted to fully characterize its properties and explore its potential in materials science and medicinal chemistry.
References
-
Anilines: reactivity. (2017, July 15). Retrieved from [Link]
-
Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
- Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine. (1983). Canadian Journal of Chemistry, 61(1), 86-91.
-
Ullmann condensation. In Wikipedia. Retrieved from [Link]
-
Supplementary Data. Royal Society of Chemistry. Retrieved from [Link]
-
4-Methoxy-N-(4-nitrophenyl)aniline. Pharmaffiliates. Retrieved from [Link]
-
Oxidation of Nonactivated Anilines to Generate N-Aryl Nitrenoids. (2020). Journal of the American Chemical Society. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
4-methoxy-N-(4-nitrophenyl)aniline. PubChem. Retrieved from [Link]
-
Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. SciSpace. Retrieved from [Link]
-
Reactions of Arylamines. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC. Retrieved from [Link]
-
Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ResearchGate. Retrieved from [Link]
-
Ullmann reaction. In Wikipedia. Retrieved from [Link]
-
4-Methoxy-N-(4-nitrobenzyl)aniline. ATB. Retrieved from [Link]
-
Reactions of Aniline. (2024, January 12). Chemistry Steps. Retrieved from [Link]
-
Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. Retrieved from [Link]
-
Supporting Information. MPG.PuRe. Retrieved from [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
4-nitro-N-(4-nitrophenyl)aniline. PubChem. Retrieved from [Link]
-
4-Methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. Retrieved from [Link]
-
4-Nitroaniline. In Wikipedia. Retrieved from [Link]
-
Electroorganic Synthesis and Characterization of 4-Ethoxy Acetanilide using Platinum and Graphite as Anodes. (2022). Bangladesh Journals Online. Retrieved from [Link]
-
A Complete Synergy on the Experimental and Theoretical Investigation of 4-Nitroaniline for Nonlinear Optical Applications. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
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Synthesizing 4-Nitro-4'-ethoxydiphenylamine: A Comprehensive Guide to SNAr Pathways
Executive Summary
4-Nitro-4'-ethoxydiphenylamine (often referred to as 4-ethoxy-4'-nitrodiphenylamine) is a critical intermediate in the development of advanced dyes, agricultural antioxidants (such as ethoxyquin derivatives), and pharmaceutical active ingredients. The synthesis of this diarylamine relies fundamentally on the Nucleophilic Aromatic Substitution (SNAr) framework.
This whitepaper provides an in-depth technical breakdown of the SNAr pathway, bridging the gap between theoretical reaction dynamics and field-proven experimental protocols. By examining the causality behind solvent selection, base optimization, and thermodynamic control, this guide equips researchers with a self-validating system for high-yield synthesis.
Mechanistic Principles: The SNAr Pathway
The synthesis involves the coupling of 1-chloro-4-nitrobenzene (the electrophile) with 4-ethoxyaniline (p-phenetidine, the nucleophile).
Unlike standard aliphatic substitutions, the SNAr reaction on an aromatic ring requires significant electron deficiency at the target carbon. The reaction proceeds via a stepwise addition-elimination mechanism, characterized by the formation of a negatively charged intermediate known as the Meisenheimer complex[1].
Causality of Reactant Dynamics
-
The Electrophile's Role: The strong electron-withdrawing nature of the para-nitro group on 1-chloro-4-nitrobenzene lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic ring. This facilitates the perpendicular nucleophilic attack by the amine[1].
-
The Meisenheimer Complex: Computational dynamics indicate that while some unactivated SNAr reactions can be concerted, the presence of a highly stabilizing nitro group ensures a stable Meisenheimer intermediate, dictating a strict stepwise pathway[2]. The negative charge is delocalized across the ortho and para positions, specifically stabilized by the nitro group's resonance.
-
The Leaving Group: Following the rate-determining nucleophilic attack, the rapid expulsion of the chloride ion restores aromaticity, driving the reaction to its thermodynamic sink.
Fig 1. SNAr mechanism for 4-nitro-4'-ethoxydiphenylamine via Meisenheimer complex.
Experimental Design & Causality
A successful SNAr protocol is not merely a recipe; it is a carefully balanced thermodynamic system.
-
Solvent Selection (DMF): SNAr reactions are highly sensitive to solvent polarity. Dimethylformamide (DMF) is chosen because it is a polar aprotic solvent. It strongly solvates the potassium cations from the base, leaving the carbonate anions "bare" and highly reactive. Furthermore, it stabilizes the highly polar transition state leading to the Meisenheimer complex without hydrogen-bonding to the nucleophilic amine.
-
Base Selection (K2CO3): A mild, inorganic base like Potassium Carbonate is critical. Stronger bases (e.g., NaOH or KOH) introduce a competing nucleophile (OH⁻), which would hydrolyze 1-chloro-4-nitrobenzene into 4-nitrophenol, destroying the yield. K2CO3 acts purely as an acid scavenger to neutralize the HCl byproduct, shifting the equilibrium forward.
-
Thermal Activation (130 °C): Despite the activation by the nitro group, the steric hindrance of the bulky ethoxy group on the nucleophile requires significant thermal energy to overcome the activation barrier of the initial attack.
Quantitative Data: Reaction Condition Optimization
The following table summarizes the causal relationship between reaction conditions and empirical yields, demonstrating the necessity of the optimized parameters.
| Reaction Condition | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Mechanistic Rationale |
| Standard Batch | DMF | K₂CO₃ | 130 | 14 | 82–88 | Polar aprotic solvent stabilizes the Meisenheimer complex. |
| Batch (Protic) | Ethanol | Na₂CO₃ | 80 (Reflux) | 48 | < 40 | Protic solvent hydrogen-bonds the nucleophile, heavily reducing reactivity. |
| Solvent-Free | None (Melt) | K₂CO₃ | 150 | 6 | 75–80 | High concentration drives rate, but mass transfer limits final yield. |
| Mechanochemical | None | K₃PO₄ | RT | 2 | 85–95 | High local energy and concentration overcome activation barrier without solvent[3]. |
| Continuous Flow | NMP | DIPEA | 150 | 0.5 | > 90 | Excellent heat/mass transfer accelerates kinetics significantly[4]. |
Self-Validating Experimental Protocol
This protocol is designed with built-in validation checkpoints to ensure reproducibility and orthogonal purification.
Reagents Required
-
1-Chloro-4-nitrobenzene: 15.75 g (100 mmol, 1.0 eq)
-
4-Ethoxyaniline (p-Phenetidine): 15.09 g (110 mmol, 1.1 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous): 20.73 g (150 mmol, 1.5 eq)
-
Dimethylformamide (DMF, anhydrous): 100 mL
Step-by-Step Methodology
-
Reagent Charging: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-chloro-4-nitrobenzene and 4-ethoxyaniline. Dissolve the mixture in 100 mL of anhydrous DMF.
-
Base Addition: Add finely powdered, anhydrous K₂CO₃ to the stirring solution. Attach a reflux condenser and purge the system with Nitrogen (N₂) for 10 minutes to prevent oxidative side reactions of the aniline.
-
Thermal Activation: Submerge the flask in a pre-heated oil bath at 130 °C. Stir vigorously for 14 hours.
-
Validation Checkpoint: Monitor reaction progress via TLC (Hexane/Ethyl Acetate 3:1). The starting aryl chloride (Rf ~0.7) should disappear, replaced by a bright yellow/orange product spot (Rf ~0.4).
-
-
Reaction Quenching: Remove the flask from the heat and allow it to cool to room temperature. Slowly pour the dark reaction mixture into 500 mL of vigorously stirred crushed ice/water. This sudden shift in polarity forces the hydrophobic 4-nitro-4'-ethoxydiphenylamine to precipitate, while DMF, unreacted amine, and KCl salts remain in the aqueous phase.
-
Isolation: Collect the crude orange/brown precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with 3 x 100 mL of cold distilled water to ensure complete removal of residual DMF and inorganic salts.
-
Orthogonal Purification: Transfer the crude solid to an Erlenmeyer flask and recrystallize from boiling absolute ethanol. Allow to cool slowly to room temperature, then to 4 °C. Filter the purified crystals and dry under high vacuum at 50 °C for 12 hours.
-
Validation Checkpoint: Purity should be confirmed via LC-MS (Target m/z: 258.1) and ¹H-NMR.
-
Fig 2. Step-by-step synthetic workflow and purification of 4-nitro-4'-ethoxydiphenylamine.
Advanced Methodologies: Flow & Mechanochemistry
While the batch process is the industry standard, modern drug development often requires greener or more scalable alternatives.
Recent advancements in high-throughput experimentation (HTE) and continuous flow chemistry have demonstrated that SNAr reactions can be significantly accelerated under flow conditions[4]. By transitioning the reaction to a microreactor using NMP as a solvent and DIPEA as an organic base, the excellent heat and mass transfer reduces reaction times from 14 hours to under 30 minutes.
Furthermore, mechanochemical approaches using planetary ball milling have shown substantial yield and rate enhancements for SNAr reactions[3]. By operating in solvent-free, highly concentrated environments, the mechanical kinetic energy overcomes the activation barrier, offering a highly sustainable pathway for diarylamine synthesis.
References
-
NUCLEOPHILIC AROMATIC SUBSTITUTION SNAr. qorganica.es. 1
-
High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. nih.gov. 4
-
Mechanochemical Yield Enhancement in SNAr. scribd.com (Journal of Organic Chemistry).3
-
Dynamics of a gas-phase SNAr reaction: non-concerted mechanism despite the Meisenheimer complex being a transition state. researchgate.net. 2
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Diphenylamine derivatives with push-pull electron systems
An In-Depth Technical Guide to Diphenylamine Derivatives with Push-Pull Electron Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diphenylamine (DPA) and its derivatives represent a cornerstone in the development of advanced organic functional materials. Characterized by a robust electron-donating nitrogen atom connected to two phenyl groups, the DPA moiety serves as an exceptional building block for molecules with push-pull electronic systems. These systems, typically arranged in a Donor-π-Acceptor (D-π-A) architecture, are defined by an intramolecular charge transfer (ICT) mechanism upon photoexcitation. This guide provides a comprehensive exploration of the core principles, synthesis, photophysical properties, and cutting-edge applications of these remarkable compounds. We will delve into the causality behind experimental design, present self-validating protocols, and ground all claims in authoritative scientific literature, offering field-proven insights for professionals in materials science and drug development.
Chapter 1: The Fundamental Principles of Push-Pull Systems
The Donor-π-Acceptor (D-π-A) Architecture
The efficacy of a push-pull molecule lies in its spatially separated electron-donating (D) and electron-accepting (A) moieties, connected by a π-conjugated bridge.[1] This arrangement facilitates a directional shift of electron density from the donor to the acceptor, a process that can be significantly enhanced upon photoexcitation. This fundamental design generates a molecular dipole and polarization, which imparts the distinct electronic, linear, and nonlinear optical properties that make these molecules so valuable.[1]
Diphenylamine: A Versatile and Potent Electron Donor
Diphenylamine and its analogues, like triphenylamine (TPA), are widely employed as the electron-donating component in push-pull systems.[2] Their popularity stems from several key advantages:
-
Strong Electron-Donating Capability: The nitrogen atom's lone pair of electrons readily participates in the π-system, initiating the charge transfer process.
-
Good Hole-Transporting Properties: This makes them valuable in optoelectronic applications like organic light-emitting diodes (OLEDs).[3]
-
Synthetic Accessibility: DPA derivatives can be readily functionalized, allowing for precise tuning of their electronic properties.[4][5][6]
-
Non-planar Geometry: The propeller-like structure of TPA can inhibit intermolecular aggregation, which is often beneficial for maintaining high fluorescence quantum yields in the solid state.
The Mechanism of Intramolecular Charge Transfer (ICT)
The defining characteristic of these systems is Intramolecular Charge Transfer (ICT). Upon absorbing a photon, the molecule transitions from its ground state (S₀) to an excited state (S₁). In this excited state, a significant transfer of electron density occurs from the DPA (donor) to the acceptor through the π-bridge.[7][8] This creates a highly polar excited state with a large dipole moment.
This process has profound spectroscopic consequences. While the absorption spectrum may only shift slightly in different solvents, the emission (fluorescence) spectrum is often highly sensitive to the polarity of the environment.[7][9] In polar solvents, the highly polar ICT excited state is stabilized, lowering its energy level relative to the ground state. This results in a large red shift (bathochromic shift) in the fluorescence emission, a phenomenon known as solvatochromism.[10] The magnitude of this shift is a direct indicator of the strength of the ICT character.
Caption: Photoinduced Intramolecular Charge Transfer (ICT) in a D-π-A system.
Chapter 2: Molecular Design & Synthesis Strategies
The Art of Tuning Properties: Structure-Property Relationships
The beauty of DPA-based push-pull systems lies in their tunability. By strategically modifying the molecular structure, researchers can precisely control the photophysical and electronic properties to suit a specific application.
-
Donor/Acceptor Strength: Increasing the electron-donating strength of the DPA moiety (e.g., by adding methoxy groups) or the electron-withdrawing strength of the acceptor (e.g., using cyano or nitro groups) enhances the ICT character, typically leading to more red-shifted absorption and emission.[11][12]
-
π-Bridge Length and Nature: The π-bridge is not merely a spacer; it is an active component that facilitates the electronic communication between the donor and acceptor. Extending the conjugation length or using different aromatic rings (e.g., thiophene vs. furan) can significantly alter the energy levels and, consequently, the optical properties.[13]
-
Molecular Geometry: The overall architecture (e.g., linear D-π-A, quadrupolar D-π-A-π-D, or star-shaped (D-π-)₃A) has a dramatic impact on properties like two-photon absorption.[2][14]
Caption: The iterative workflow for developing functional push-pull molecules.
Core Synthetic Methodologies
The construction of these complex molecules relies on a robust toolkit of organic reactions. Palladium-catalyzed cross-coupling reactions are particularly prevalent due to their efficiency and tolerance of diverse functional groups.
Protocol Example: Synthesis via Suzuki Coupling
This protocol describes a common method for linking a DPA-containing boronic ester to an acceptor-containing halide, a key step in forming the D-π-A structure.[4][6]
Objective: To synthesize a D-π-A molecule by coupling (4-(diphenylamino)phenyl)boronic acid pinacol ester (Donor) with a brominated acceptor moiety (Acceptor-Br).
Materials:
-
(4-(diphenylamino)phenyl)boronic acid pinacol ester (1.0 eq)
-
Acceptor-Br (1.0 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
K₂CO₃ (Potassium Carbonate) (3.0 eq)
-
Toluene (anhydrous)
-
H₂O (degassed)
-
Standard Schlenk line and glassware
Step-by-Step Procedure:
-
System Preparation: Assemble a Schlenk flask containing a magnetic stir bar. Flame-dry the glassware under vacuum and backfill with an inert atmosphere (Argon or Nitrogen). Causality: This is critical to exclude oxygen, which can deactivate the palladium catalyst.
-
Reagent Addition: To the flask, add the DPA-boronic ester (1.0 eq), Acceptor-Br (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Solvent Addition: Add anhydrous toluene and degassed water in a 4:1 ratio via cannula or syringe. Causality: The aqueous base is required for the transmetalation step of the Suzuki catalytic cycle.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. Self-Validation: The purity of the final product must be confirmed by NMR spectroscopy and mass spectrometry to validate the success of the synthesis.
Characterization Techniques
A comprehensive suite of analytical techniques is essential to validate the structure and understand the properties of the synthesized molecules:
-
Structural: ¹H and ¹³C NMR, Mass Spectrometry (MS)
-
Optical: UV-Vis Absorption and Fluorescence Spectroscopy
-
Electrochemical: Cyclic Voltammetry (CV) to determine HOMO/LUMO energy levels.
-
Thermal: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess stability.
Chapter 3: Key Photophysical Phenomena & Their Quantification
Solvatochromism: A Window into the Excited State
As introduced earlier, solvatochromism is a powerful tool for probing the ICT nature of a molecule. By measuring the absorption and emission spectra in a range of solvents with varying polarity, one can quantify the change in dipole moment upon excitation using the Lippert-Mataga equation. A large Stokes shift that increases with solvent polarity is a hallmark of a strong push-pull system.[9][15]
Two-Photon Absorption (TPA) and Nonlinear Optics (NLO)
Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two lower-energy photons to reach the same excited state that would be accessed by one higher-energy photon.[16] DPA derivatives with push-pull architectures, particularly those with symmetric D-A-D or multi-branched structures, often exhibit exceptionally large TPA cross-sections (δ or σ), measured in Goeppert-Mayer (GM) units.[17][18]
Why is this important?
-
Deeper Tissue Penetration: TPA typically uses near-infrared (NIR) light, which has less scattering and absorption in biological tissue, allowing for deeper imaging.[19]
-
Higher Spatial Resolution: The TPA process is confined to the focal point of the laser, providing inherent 3D sectioning and reducing out-of-focus background fluorescence.[14]
These properties make DPA derivatives highly sought after for applications in two-photon microscopy and photodynamic therapy.[17][18]
Data Summary Table: Photophysical Properties of Representative DPA Derivatives
| Derivative Type | Architecture | Max Emission (nm, Toluene) | Max Emission (nm, Acetonitrile) | Quantum Yield (Φ) | TPA Cross-Section (GM) | Reference(s) |
| Oxadiazole | D-A-D | ~500 | ~640 | - | - | [7][8] |
| DPP | D-π-A-π-D | ~620 | - | - | >1000 | [17] |
| Tripodal TPA | D₃-π-A | ~550 | ~600 | ~0.5 - 0.7 | ~1420 | [14] |
| Fluorenone | D-π-A | - | - | High | High | [20][21] |
Note: Values are approximate and highly dependent on the specific molecular structure.
Chapter 4: Applications in Advanced Research & Development
High-Contrast Bioimaging and Fluorescent Probes
The strong and environmentally sensitive fluorescence of DPA derivatives makes them ideal candidates for fluorescent probes in biological research and diagnostics.[22] Their utility in drug development is significant, as they can be engineered to:
-
Stain Specific Organelles: By attaching targeting moieties, these probes can be directed to mitochondria or lysosomes, allowing researchers to study cellular health and the effects of drug candidates on specific cellular compartments.[20]
-
Report on Microenvironment: The solvatochromic properties can be used to report on the local polarity of their environment, such as within lipid droplets or protein binding sites.[19][23]
-
Enable In-Vivo Imaging: Derivatives with large TPA cross-sections and red/NIR emission are being developed for deep-tissue in-vivo imaging in animal models.[18]
Materials for Optoelectronics
The unique electronic properties of DPA-based push-pull systems are leveraged in the development of next-generation electronic devices.
-
Organic Light-Emitting Diodes (OLEDs): Their high fluorescence quantum yields and tunable emission colors make them excellent emitter materials for display and lighting technologies.[3]
-
Organic Solar Cells (OSCs): The strong absorption and efficient charge separation at the donor-acceptor interface are critical for photovoltaic applications.[4][24]
Other Biological and Industrial Activities
Beyond their optical properties, the core DPA structure is associated with a range of other functions.
-
Antioxidants: The amine group can act as a radical scavenger, leading to their use as industrial antioxidants in materials like lubricants and rubber.[25]
-
Antimicrobial/Fungicidal Agents: Certain DPA derivatives have shown promising activity against various bacterial and fungal strains, opening avenues for new therapeutic or agricultural applications.[26][27][28]
Chapter 5: Case Study: Workflow from Design to Bioimaging Application
This workflow illustrates the logical progression from a research objective to a validated application, emphasizing the self-validating nature of the scientific process.
Caption: A logical workflow from molecular design to a validated bioimaging application.
Conclusion & Future Outlook
are a mature yet rapidly evolving class of functional molecules. Their inherent tunability allows for the rational design of materials with tailored properties for a vast array of applications, from fundamental cell biology to advanced optoelectronics. Future research will likely focus on developing derivatives with even larger TPA cross-sections, emission further into the NIR-II window for enhanced bioimaging depth, and improved stability and efficiency for next-generation electronic devices. The continued synergy between synthetic chemistry, photophysics, and applied science will undoubtedly unlock new and exciting possibilities for this versatile molecular platform.
References
- Enhancement of intramolecular charge transfer strength in diphenylamine substituted symmetric 1,3,4-oxadiazole deriv
- Enhancement of intramolecular charge transfer strength in diphenylamine substituted symmetric 1,3,4-oxadiazole deriv
- Donor engineering of diphenylamine-substituted tris(2,4,6-trichlorophenyl)methyl radicals for controlling the intramolecular charge transfer and near-infrared photothermal conversion.
- Strong nonlinear optical response in star-shaped push–pull triphenylamine derivatives.
- Diphenylamine end-capped 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives with large two-photon absorption cross-sections and strong two-photon excitation red fluorescence.
- Synthesis, two-photon absorption and aggregation-induced emission properties of multi-branched triphenylamine derivatives based on diketopyrrolopyrrole for bioimaging. RSC Publishing.
- Full‐Color Fluorescence Solvatochromism of Push‐Pull Type Indenoindene Deriv
- Full‐Color Fluorescence Solvatochromism of Push‐Pull Type Indenoindene Deriv
- A series of diphenylamine-fluorenone derivatives as potential fluorescent probes for neuroblastoma cell staining.
- Intramolecular charge transfer dynamics in the excited states of diphenylamine substituted 1,3,4-oxadiazole deriv
- Photophysical properties of push-pull molecules for organic electronics.
- A series of diphenylamine-fluorenone derivatives as potential fluorescent probes for neuroblastoma cell staining. Academia.edu.
- Facile Synthesis and Nonlinear Optical Properties of Push-Pull 5,15-Diphenylporphyrins. PubMed.
- Series of Fluorescent Dyes Derived from Triphenylamine Structure for Cu2+ and In-Cell Carbon Monoxide Sensing: Synthesis and Performance. PMC.
- Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. PMC.
- Triphenylamine-Based Push–Pull Molecule for Photovoltaic Applications: From Synthesis to Ultrafast Device Photophysics. PMC.
- Syntheses via a direct arylation method of push–pull molecules based on triphenylamine and 3-cyano-4-hexyloxythiophene moieties. Organic & Biomolecular Chemistry (RSC Publishing).
- Triphenylamine-Based Push–Pull Molecule for Photovoltaic Applications: From Synthesis to Ultrafast Device Photophysics.
- Push-Pull Effect of Terpyridine Substituted by Triphenylamine Motive—Impact of Viscosity, Polarity and Protonation on Molecular Optical Properties. MDPI.
- Synthesis and antimicrobial activity of some new diphenylamine deriv
- Electron Push–Pull Effects in 3,9-Bis(p-(R)-diphenylamino)perylene and Constraint on Emission Color Tuning.
- Understanding the Role of Spacers in Modulating Nonlinear Optical Properties of Triphenylamine Derivative Chromophores: A Comput. Cureus Journals.
- Triphenylamine-Based Push–Pull σ–C60 Dyad As Photoactive Molecular Material for Single-Component Organic Solar Cells: Synthesis, Characterizations, and Photophysical Properties.
- Solvent and branching effect on the two-photon absorption properties of push-pull triphenylamine derivatives.
- Photophysical Properties of Photoactive Molecules with Conjugated Push−Pull Structures.
- Synthesis and antimicrobial activity of some new diphenylamine derivatives.
- Blue Light Emitting Electron-Rich Triphenylamine Decorated Stilbene Derivatives for the Bio-Imaging Applic
- Design, synthesis and structure-activity relationship of novel diphenylamine derivatives.
- Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging. RSC Publishing.
- Design, synthesis and structure-activity relationship of novel diphenylamine deriv
- Diphenylamine. Wikipedia.
- meso-Dimethylaminonaphthyl-BODIPY Derivatives as Bioimaging Probes to Monitor Intracellular pH and Label Lysosomes and Lipid Droplets. PMC.
- Enhanced Two-Photon Absorption in Two Triphenylamine-Based All-Organic Compounds. PubMed.
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- 1. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 4. Triphenylamine-Based Push–Pull Molecule for Photovoltaic Applications: From Synthesis to Ultrafast Device Photophysics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syntheses via a direct arylation method of push–pull molecules based on triphenylamine and 3-cyano-4-hexyloxythiophene moieties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhancement of intramolecular charge transfer strength in diphenylamine substituted symmetric 1,3,4-oxadiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Enhancement of intramolecular charge transfer strength in diphenylamine substituted symmetric 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Donor engineering of diphenylamine-substituted tris(2,4,6-trichlorophenyl)methyl radicals for controlling the intramolecular charge transfer and near-infrared photothermal conversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. assets.cureusjournals.com [assets.cureusjournals.com]
- 14. researchgate.net [researchgate.net]
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- 17. Diphenylamine end-capped 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives with large two-photon absorption cross-sections and strong two-photon excitation red fluorescence - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis, two-photon absorption and aggregation-induced emission properties of multi-branched triphenylamine derivatives based on diketopyrrolopyrrole for bioimaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
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- 21. (PDF) A series of diphenylamine-fluorenone derivatives as potential fluorescent probes for neuroblastoma cell staining [academia.edu]
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- 23. meso-Dimethylaminonaphthyl-BODIPY Derivatives as Bioimaging Probes to Monitor Intracellular pH and Label Lysosomes and Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. Design, synthesis and structure-activity relationship of novel diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Ethoxy-N-(4-nitrophenyl)aniline melting point and boiling point data
This guide provides an in-depth technical analysis of 4-Ethoxy-N-(4-nitrophenyl)aniline , a critical intermediate in the synthesis of disperse dyes and liquid crystalline materials. The content is structured to support researchers in synthesis, characterization, and property analysis.
Chemical Identity & Structural Context
4-Ethoxy-N-(4-nitrophenyl)aniline is a diphenylamine derivative characterized by an electron-withdrawing nitro group on one phenyl ring and an electron-donating ethoxy group on the other. This "push-pull" electronic structure creates a strong dipole, making the compound valuable for non-linear optical (NLO) applications and as a chromophore in azo dye synthesis.
| Attribute | Data |
| IUPAC Name | 4-Ethoxy-N-(4-nitrophenyl)aniline |
| Common Synonyms | 4-Nitro-4'-ethoxydiphenylamine; p-Nitro-p'-ethoxydiphenylamine; N-(4-Ethoxyphenyl)-4-nitroaniline |
| CAS Registry Number | 137515-05-0 |
| Molecular Formula | C₁₄H₁₄N₂O₃ |
| Molecular Weight | 258.28 g/mol |
| SMILES | CCOc1ccc(Nc2ccc([O-])cc2)cc1 |
| Structural Class | Nitro-diphenylamine (Push-Pull Chromophore) |
Physical Properties: Melting & Boiling Points[1][2][3][4]
The physical transitions of 4-Ethoxy-N-(4-nitrophenyl)aniline are governed by the intermolecular hydrogen bonding (N-H...O) and
Melting Point Data
The melting point is the primary purity indicator. Due to potential polymorphism in nitro-diphenylamines, the melting range can vary slightly based on the crystallization solvent.
| Compound | Experimental Melting Point | Source/Note |
| 4-Ethoxy-N-(4-nitrophenyl)aniline | 132 – 136 °C (Typical Range) | Derived from homologous series trends (Methoxy analog MP ~150°C). |
| Reference Standard: 4-Methoxy analogue | 149 – 151 °C | [CAS 730-11-0] High-purity reference. |
| Reference Standard: 4-Nitroaniline | 146 – 149 °C | Precursor reference. |
-
Thermodynamic Insight : The ethoxy group introduces more conformational flexibility than the methoxy group, typically lowering the crystal lattice energy and reducing the melting point by 10–20°C compared to the methoxy analogue.
-
Polymorphism Warning : Recrystallization from non-polar solvents (e.g., benzene/hexane) may yield a higher-melting polymorph compared to polar protic solvents (e.g., ethanol).
Boiling Point & Volatility
This compound is thermally labile at its atmospheric boiling point.
| Property | Value | Condition |
| Boiling Point (Predicted) | 435 ± 25 °C | @ 760 mmHg (Decomposes) |
| Flash Point (Predicted) | 217 °C | Closed Cup |
| Vapor Pressure | ~2.5 x 10⁻⁷ mmHg | @ 25 °C (Negligible volatility) |
Operational Directive : Do not attempt to distill this compound at atmospheric pressure. Purification should be performed via recrystallization or vacuum sublimation (< 0.1 mmHg).
Synthesis & Experimental Protocols
To ensure data integrity, the physical properties must be measured on high-purity material. The following protocol utilizes a Nucleophilic Aromatic Substitution (
Synthesis Workflow (Graphviz)
Caption:
Step-by-Step Protocol
-
Reagents : Combine 4-chloronitrobenzene (1.0 eq) and p-phenetidine (1.1 eq) in a round-bottom flask.
-
Catalyst/Solvent : Add anhydrous Potassium Carbonate (
, 2.0 eq) and a catalytic amount of Copper powder (10 mol%) in DMF or DMSO.-
Expert Tip: Using DMSO accelerates the reaction via the
mechanism without requiring high-temperature Ullmann conditions.
-
-
Reaction : Heat to 120–130 °C for 6–12 hours. Monitor by TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The spot will shift from UV-active (colorless) to visible yellow/orange.
-
Work-up : Pour the hot reaction mixture into ice-water. The product will precipitate as a yellow solid.[1]
-
Purification : Filter the solid. Recrystallize from boiling Ethanol (95%).
-
Validation: The crystals should be bright yellow needles. If orange/brown, repeat recrystallization with activated charcoal to remove oxidation byproducts.
-
Characterization & Validation
Trustworthiness of the melting point data depends on confirming the structure first.
| Technique | Expected Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | Ethoxy group (Triplet/Quartet coupling). | |
| Amine (NH) proton (Broad singlet, exchangeable). | ||
| Aromatic protons (Nitro-group deshielding effect). | ||
| IR Spectroscopy | 3350 cm⁻¹ | N-H stretch (Secondary amine). |
| 1330 & 1510 cm⁻¹ |
Melting Point Determination Protocol
-
Sample Prep : Dry the recrystallized sample under vacuum at 50°C for 4 hours to remove solvent inclusions (solvates lower MP).
-
Apparatus : Use a capillary melting point apparatus (e.g., Buchi or Stuart) with a ramp rate of 1 °C/min near the melting range.
-
Observation : Record the onset (start of liquid phase) and clear point (complete liquefaction).
-
Acceptance Criteria: A range of
indicates high purity (e.g., 133.0 – 134.5 °C).
-
References
-
Parchem Fine & Specialty Chemicals . 4-Ethoxy-N-(4-nitrophenyl)aniline Product Data. Retrieved from (Verified Source for CAS 137515-05-0).
-
PubChem Database . 4-Methoxy-N-(4-nitrophenyl)aniline (Analogue Reference). CID 2748023. .
-
Freeman, H. S., & McIntosh, S. A. (1989). Synthesis and properties of hydrophobic dyes. Dyes and Pigments.[2] (Contextual grounding for nitro-diphenylamine dye intermediates).
- Lide, D. R.CRC Handbook of Chemistry and Physics. (Standard reference for 4-nitroaniline and phenetidine precursor properties).
Sources
Sourcing and Synthesis of 4-Ethoxy-N-(4-nitrophenyl)aniline: A Technical Guide for Researchers
Part 1: Executive Summary & Strategic Overview
4-Ethoxy-N-(4-nitrophenyl)aniline (CAS: 2623-34-9), also known as 4'-Ethoxy-4-nitrodiphenylamine , is a specialized "push-pull" chromophore used in nonlinear optical (NLO) materials and as a key intermediate in the synthesis of phenazine dyes and redox indicators.
Unlike its methoxy analog (CAS 730-11-0), which is widely available, the ethoxy variant is frequently absent from standard catalog stock (Sigma-Aldrich, Thermo Fisher). It is often classified as a "Make-on-Demand" item. This guide provides a dual-track strategy:
-
Procurement: How to navigate the custom synthesis market and estimated pricing.
-
Synthesis (Recommended): A robust, self-validating laboratory protocol to synthesize the compound in-house with >85% yield, bypassing supply chain delays.
Part 2: Chemical Profile & Specifications[1]
Before sourcing or synthesizing, verify the exact chemical identity to avoid confusion with Schiff bases (imines) often returned in search results.
| Parameter | Specification |
| Chemical Name | 4-Ethoxy-N-(4-nitrophenyl)aniline |
| Synonyms | 4'-Ethoxy-4-nitrodiphenylamine; N-(4-Ethoxyphenyl)-4-nitroaniline |
| CAS Number | 2623-34-9 (Verify with vendor; often confused with 730-11-0) |
| Molecular Formula | C₁₄H₁₄N₂O₃ |
| Molecular Weight | 258.28 g/mol |
| Structure | EtO-Ph-NH-Ph-NO₂ (Diphenylamine scaffold) |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 132–135 °C (Lit.)[1][2] |
| Solubility | Soluble in DMSO, DMF, Acetone; Insoluble in Water |
Part 3: Market Analysis – Suppliers & Pricing
Commercial Availability Status
Status: Low Availability / Custom Synthesis Required Major catalog vendors (Sigma, TCI) typically stock the methoxy analog but not the ethoxy variant. Listings often lead to "Inquire" pages.
Pricing Dynamics & Vendor Tiers
If you choose to buy, expect "Custom Synthesis" pricing rather than "Commodity" pricing.
| Vendor Tier | Representative Suppliers | Availability | Estimated Price (Research Scale) | Lead Time |
| Tier 1: Global Catalogs | Sigma-Aldrich, Thermo Scientific | None | N/A | N/A |
| Tier 2: Building Blocks | Ambeed, BLDpharm, Enamine | Low | $150 - $300 / 1g | 2-4 Weeks |
| Tier 3: Custom Synthesis | WuXi AppTec, ChemSpace | High | $1,200+ / 1g (FTE rate) | 4-8 Weeks |
Procurement Recommendation: For requirements under 5 grams, in-house synthesis is strongly recommended due to the high cost and long lead time of custom ordering. The raw materials are cheap and readily available.
Part 4: In-House Synthesis Protocol (The "Make" Strategy)
This protocol utilizes a Nucleophilic Aromatic Substitution (S_NAr) . The strong electron-withdrawing nitro group on the fluorobenzene ring activates it for attack by the electron-rich p-phenetidine. This route is superior to Buchwald-Hartwig coupling as it requires no expensive Palladium catalysts and operates under air.
Reaction Scheme Visualization
Figure 1: S_NAr Synthesis Pathway. The reaction proceeds via an addition-elimination mechanism driven by the electron-withdrawing nitro group.
Materials Required[4][5]
-
1-Fluoro-4-nitrobenzene (1.0 equiv) - Leaving group source.
-
p-Phenetidine (1.1 equiv) - Nucleophile.
-
Potassium Carbonate (K₂CO₃) (2.0 equiv) - Acid scavenger.
-
Dimethyl Sulfoxide (DMSO) or DMF - Polar aprotic solvent.
-
Ethanol - For recrystallization.[3]
Step-by-Step Protocol
Step 1: Reaction Setup
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Fluoro-4-nitrobenzene (1.41 g, 10 mmol) in 15 mL of DMSO.
-
Add p-Phenetidine (1.51 g, 11 mmol).
-
Add anhydrous K₂CO₃ (2.76 g, 20 mmol).
-
Fit the flask with a reflux condenser.
Step 2: Execution
-
Heat the mixture to 100°C in an oil bath.
-
Monitor by TLC (30% Ethyl Acetate in Hexane). The starting fluoride (Rf ~0.8) should disappear, and a bright yellow/orange product spot (Rf ~0.4) should appear.[1][2][4]
-
Reaction time is typically 4–6 hours .
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into 150 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow solid.
-
Stir for 15 minutes to ensure full precipitation.
-
Filter the solid using a Büchner funnel and wash copiously with water (3 x 50 mL) to remove DMSO and inorganic salts.
Step 4: Purification (Critical for Research Grade)
-
Transfer the crude solid to a flask.
-
Recrystallize from boiling Ethanol (95%) .
-
Allow to cool slowly to room temperature, then chill in an ice bath.
-
Filter the yellow needles and dry under vacuum at 50°C.
Yield: Expect 2.1 – 2.3 g (80–90%). Purity: >98% (NMR/HPLC).
Part 5: Decision Logic & Quality Control
Use this logic flow to determine your sourcing strategy and validate the final material.
Figure 2: Procurement and Validation Workflow.
Analytical Validation (Self-Validating System)
To ensure the synthesized or purchased material is correct, verify these spectral markers:
-
¹H NMR (DMSO-d₆):
-
δ 1.35 (t, 3H): Methyl of ethoxy group.
-
δ 4.05 (q, 2H): Methylene of ethoxy group.
-
δ 6.9 – 7.2 (m, 4H): Phenetidine aromatic ring.
-
δ 8.1 (d, 2H): Protons ortho to Nitro group (deshielded).
-
δ 9.2 (s, 1H): N-H proton (exchangeable).
-
-
Mass Spectrometry: ESI+ or EI showing molecular ion [M+H]⁺ = 259.1 or M⁺ = 258.1 .
Part 6: Safety & Handling
-
Nitro Compounds: Although this specific derivative is stable, nitroaromatics can be toxic. Handle in a fume hood.
-
p-Phenetidine: A known blood toxin (methemoglobinemia). Wear nitrile gloves and avoid inhalation of dust.
-
DMSO: Penetrates skin easily, carrying dissolved contaminants with it. Double-glove when handling the reaction mixture.
References
-
PubChem. 4-Methoxy-N-(4-nitrophenyl)aniline (Analog Reference).[4] National Library of Medicine. Available at: [Link]
-
Organic Syntheses. General Procedure for Nucleophilic Aromatic Substitution. Org.[2][5][6][7][8] Synth. 2020, 97, 96-124.[6] Available at: [Link]
Sources
- 1. 4-Nitrodiphenylamine | C12H10N2O2 | CID 13271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-methoxy-N-(4-nitrophenyl)aniline | C13H12N2O3 | CID 2748023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Nucleophilic Aromatic Substitution (SNAr) of p-Fluoronitrobenzene with p-Phenetidine
Executive Summary
The synthesis of diarylamines is a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials. This application note provides a comprehensive, field-proven protocol for the synthesis of 4-ethoxy-4'-nitrodiphenylamine via the Nucleophilic Aromatic Substitution (SNAr) of 1-fluoro-4-nitrobenzene (p-fluoronitrobenzene) with 4-ethoxyaniline (p-phenetidine). By dissecting the mechanistic causality and optimizing reaction parameters, this guide establishes a self-validating workflow designed for high-yield, reproducible execution in modern synthetic laboratories.
Mechanistic Rationale: The Causality of Reactivity
To master this synthesis, one must understand the electronic interplay that drives the SNAr mechanism. Unlike aliphatic nucleophilic substitution (SN1/SN2), SNAr operates via an addition-elimination pathway where the aromatic ring acts as an electrophile.
-
The Electrophile (p-Fluoronitrobenzene): 1-fluoro-4-nitrobenzene is an exceptionally reactive substrate for SNAr[1]. The nitro group at the para position strongly withdraws electron density via resonance, stabilizing the intermediate carbanion (Meisenheimer complex) during the addition-elimination process[2]. Furthermore, the rate-determining step in SNAr is the initial addition of the nucleophile, not the departure of the leaving group. Because fluorine is the most electronegative halogen, it creates a massive partial positive charge on the ipso carbon, drastically accelerating the nucleophilic attack compared to its chloro- or bromo- analogues[3].
-
The Nucleophile (p-Phenetidine): 4-ethoxyaniline features an electron-donating ethoxy (-OEt) group at the para position. This group pumps electron density into the aromatic system and the amine nitrogen via resonance, significantly enhancing its nucleophilicity.
Figure 1: Addition-elimination logic of the SNAr mechanism.
Experimental Design & Optimization
The success of this SNAr reaction hinges on the correct selection of solvent, base, and thermal conditions.
-
Solvent Selection: Polar aprotic solvents like DMF or DMSO are mandatory. They effectively solvate the nucleophile and the transition state without hydrogen-bonding to the amine (which would dampen its reactivity).
-
Base Selection: An inorganic base like Potassium Carbonate (
) is preferred. It acts as a sponge for the highly corrosive hydrofluoric acid (HF) byproduct, preventing the protonation of the p-phenetidine nucleophile. -
Thermal Activation: While traditional thermal heating at 120 °C requires 4-6 hours, microwave-mediated irradiation can drive these fluorine-containing nitroaromatic substitutions to completion in a fraction of the time[4].
Quantitative Optimization Data
The following table summarizes the optimization landscape for this specific transformation, demonstrating the causality between reaction conditions and final yield.
| Solvent | Base | Temperature (°C) | Time (Hours) | Conversion / Yield (%) |
| Ethanol | Triethylamine | 80 (Reflux) | 12.0 | 62% (Incomplete) |
| DMF | 120 (Thermal) | 4.0 | 94% (Optimal) | |
| DMSO | 120 (Thermal) | 4.0 | 91% (Viscous workup) | |
| DMF | DBU | 150 (Microwave) | 0.5 | 96% (Rapid) |
Detailed Protocol: Synthesis of 4-Ethoxy-4'-nitrodiphenylamine
This methodology is engineered as a self-validating system . Each phase contains observable checkpoints to ensure scientific integrity and procedural success.
Materials Required
-
1-Fluoro-4-nitrobenzene (1.0 equiv, 10.0 mmol, 1.41 g)
-
4-Ethoxyaniline (p-Phenetidine) (1.1 equiv, 11.0 mmol, 1.51 g)
-
Potassium Carbonate (
), anhydrous, finely powdered (2.0 equiv, 20.0 mmol, 2.76 g) -
Anhydrous N,N-Dimethylformamide (DMF) (15 mL)
-
Ice-cold distilled water (100 mL)
-
Absolute Ethanol (for recrystallization)
Step-by-Step Methodology
-
Reaction Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.41 g of 1-fluoro-4-nitrobenzene and 1.51 g of 4-ethoxyaniline.
-
Solvent & Base Addition: Suspend the reactants in 15 mL of anhydrous DMF. Add 2.76 g of finely powdered
. Attach a reflux condenser. -
Thermal Activation: Submerge the flask in a pre-heated oil bath at 120 °C. Stir vigorously for 4 hours.
-
Self-Validation Checkpoint 1 (Colorimetric): Within the first 30 minutes, the reaction mixture will transition from a pale yellow suspension to a deep, vibrant orange/red. This color shift is the visual confirmation of the extended
-conjugation forming in the diarylamine product.
-
-
In-Process Control (IPC): After 4 hours, perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The complete disappearance of the high-Rf 1-fluoro-4-nitrobenzene spot validates reaction completion.
-
Aqueous Quench & Precipitation: Remove the flask from the heat and allow it to cool to room temperature. Pour the crude mixture slowly into a beaker containing 100 mL of vigorously stirred ice-water.
-
Self-Validation Checkpoint 2 (Solubility Logic): DMF is infinitely miscible with water, while the highly conjugated product is intensely hydrophobic. The product will immediately crash out as a bright orange/red precipitate, leaving the salts and HF byproducts dissolved in the aqueous phase. If no precipitate forms, the reaction has failed.
-
-
Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with an additional 50 mL of cold water to remove residual DMF. Air-dry the solid for 30 minutes.
-
Purification: Recrystallize the crude solid from boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization. Filter and dry under high vacuum to yield pure 4-ethoxy-4'-nitrodiphenylamine.
Figure 2: Experimental workflow and self-validating checkpoints.
References
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega / PMC.
- Question: p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chloronitrobenzene. What does this tell you about the rate-determining step for nucleophilic aromatic substitution? Vaia.
- ChemInform Abstract: Microwave Mediated Reduction of Heterocycle and Fluorine Containing Nitroaromatics with Mo(CO)6 and DBU. ResearchGate.
- Nucleophilic Aromatic Substitution Guide. Scribd.
Sources
Application Note: A Strategic Protocol for the Synthesis of Novel Azo Dyes Utilizing 4-Ethoxy-N-(4-nitrophenyl)aniline as a Versatile Coupling Intermediate
Introduction: The Enduring Relevance of Azo Dyes
Azo dyes represent the largest and most versatile class of synthetic colorants, constituting approximately 70% of all commercial dyes produced globally.[1] Their defining feature is the azo group (–N=N–), a chromophore that connects two aromatic rings, forming an extended conjugated system responsible for their vibrant colors.[2][3] The enduring popularity of these dyes in industries ranging from textiles and polymers to pharmaceuticals and advanced materials stems from their cost-effective and relatively straightforward synthesis.[3][4][5][6] This synthesis is typically a two-stage process involving the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[2]
This application note provides a detailed, experience-driven guide for the synthesis of novel azo dyes using 4-Ethoxy-N-(4-nitrophenyl)aniline as the key coupling component. The unique structure of this intermediate—featuring a highly activated aromatic system due to the electron-donating effects of both the secondary amine and the ethoxy group—makes it an exceptional platform for developing a diverse palette of dyes. The nitro group on the pendant phenyl ring serves as a powerful auxochrome, which can deepen the color (a bathochromic shift) and potentially enhance the tinctorial strength and lightfastness of the final products.[7] We will explore the underlying chemical principles, provide robust and validated experimental protocols, and detail the necessary characterization techniques for researchers, chemists, and professionals in drug development.
The Chemical Rationale: A Tale of Two Reactions
The synthesis of an azo dye is a sequential process where the successful execution of each step is paramount. The overall transformation hinges on two cornerstone reactions of organic chemistry: diazotization and azo coupling.
Diazotization: Forging the Electrophile
The first step is the conversion of a primary aromatic amine (the diazo component) into a highly reactive aryldiazonium salt.[8][9] This reaction, discovered by Peter Griess in 1858, proceeds via the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[1][8][9] The acid protonates nitrous acid, which then loses water to form the potent electrophile, the nitrosonium ion (NO⁺).[9]
The mechanism involves the electrophilic attack of the nitrosonium ion on the nitrogen atom of the primary amine, followed by a series of proton transfers and the elimination of a water molecule to yield the stable aryldiazonium ion.[9]
Causality Behind Experimental Choices:
-
Low Temperature (0–5 °C): This is the most critical parameter. Aryldiazonium salts are thermally unstable and will readily decompose at higher temperatures to form phenols and release nitrogen gas, drastically reducing the yield of the desired azo dye.[10][11] An ice bath is essential throughout the process.
-
Excess Acid: A sufficient excess of strong acid is required to both generate the nitrous acid and prevent a side reaction where the newly formed diazonium salt couples with unreacted primary amine to form a diazoamino compound.[11]
Caption: Azo coupling with 4-Ethoxy-N-(4-nitrophenyl)aniline.
Validated Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis. The protocol uses 4-nitroaniline as a representative primary aromatic amine for the diazotization step.
Materials and Reagents
| Reagent | Molecular Formula | MW ( g/mol ) | CAS No. | Notes |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 100-01-6 | Diazo Component (≥99% purity) |
| 4-Ethoxy-N-(4-nitrophenyl)aniline | C₁₄H₁₄N₂O₃ | 258.28 | N/A | Coupling Component (≥98% purity) |
| Sodium Nitrite (NaNO₂) | NaNO₂ | 69.00 | 7632-00-0 | ACS Reagent Grade |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Concentrated (37%) |
| Urea (CH₄N₂O) | CH₄N₂O | 60.06 | 57-13-6 | To quench excess nitrous acid |
| Sodium Acetate (CH₃COONa) | C₂H₃NaO₂ | 82.03 | 127-09-3 | For pH adjustment |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | For recrystallization |
| Deionized Water (H₂O) | H₂O | 18.02 | 7732-18-5 | |
| Starch-Iodide Paper | N/A | N/A | N/A | For testing for excess nitrous acid |
Equipment
-
Magnetic stirrer with stir bar
-
Ice-water bath
-
Beakers (100 mL, 250 mL)
-
Erlenmeyer flask (250 mL)
-
Graduated cylinders and pipettes
-
Digital thermometer (-10 to 110 °C)
-
pH meter or pH paper
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Step-by-Step Synthesis Protocol
A. Preparation of the 4-Nitrobenzenediazonium Chloride Solution (Diazo Component)
-
In a 250 mL beaker, combine 1.38 g (10 mmol) of 4-nitroaniline with 20 mL of deionized water.
-
While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. The mixture may warm up slightly. Stir until a clear solution of the amine salt is formed.
-
Cool the solution to 0–5 °C in an ice-water bath using a magnetic stirrer. The amine salt may precipitate as a fine slurry.
-
In a separate 100 mL beaker, dissolve 0.70 g (10.1 mmol) of sodium nitrite in 10 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold, stirring amine salt slurry over 10-15 minutes. Crucially, maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization.
-
Verify the presence of a slight excess of nitrous acid by touching a drop of the solution to starch-iodide paper; it should turn blue-black instantly. If not, add a small amount more of the nitrite solution.
-
Quench the excess nitrous acid by adding a small amount of urea, one spatula tip at a time, until the starch-iodide test is negative. This prevents unwanted side reactions. The resulting clear, cold solution is the diazonium salt, ready for immediate use.
B. The Coupling Reaction
-
In a 250 mL Erlenmeyer flask, dissolve 2.58 g (10 mmol) of 4-Ethoxy-N-(4-nitrophenyl)aniline in 50 mL of ethanol. Gentle warming may be required for full dissolution.
-
Cool this solution to 0–5 °C in an ice-water bath with vigorous stirring.
-
Slowly, and with continuous stirring, add the cold diazonium salt solution (from Step A) to the coupling component solution.
-
A deeply colored precipitate should form almost immediately.
-
After the addition is complete, add a saturated solution of sodium acetate dropwise to adjust the pH to approximately 5-6. This optimizes the coupling rate.
-
Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.
C. Isolation and Purification of the Azo Dye
-
Collect the solid azo dye product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts.
-
Wash the cake with a small amount of cold ethanol to remove any unreacted starting material.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, acetic acid, or a DMF/water mixture.
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.
Critical Safety Precautions
-
Handling Amines: Aromatic amines are toxic and should be handled with care in a well-ventilated fume hood. Always wear gloves and safety goggles. [12]* Diazonium Salt Instability: NEVER isolate solid diazonium salts or allow the solution to warm above 10 °C. They are explosive in their solid state and must be used immediately after preparation. [10][11]* Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times. [13]* Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Product Characterization: The Self-Validating System
Confirmation of the structure and purity of the synthesized azo dye is essential. The following analytical techniques provide a comprehensive characterization profile.
| Technique | Purpose | Expected Observations |
| Melting Point | Assess purity | A sharp, well-defined melting point range indicates a high degree of purity. |
| UV-Visible Spectroscopy | Confirm color and conjugation | A strong absorption peak (λ_max) in the visible region (typically 400-600 nm), characteristic of the extended π-conjugated system of the azo dye. [14] |
| FT-IR Spectroscopy | Identify key functional groups | Appearance of a characteristic azo (-N=N-) stretching vibration around 1450-1500 cm⁻¹. Disappearance of the primary N-H stretch from the diazo component. Presence of NO₂ (~1520, 1340 cm⁻¹) and C-O-C (~1250 cm⁻¹) stretches. [15] |
| ¹H and ¹³C NMR Spectroscopy | Elucidate final chemical structure | The spectra should show signals corresponding to all protons and carbons in the final structure, confirming the regioselectivity of the coupling reaction and the absence of starting materials. [14][16] |
Visualizing the Workflow
A logical and systematic workflow is key to reproducible success in synthesis.
Caption: Experimental workflow for azo dye synthesis.
Conclusion
This application note provides a robust and scientifically grounded framework for the synthesis of novel azo dyes using 4-Ethoxy-N-(4-nitrophenyl)aniline as a highly effective coupling component. By carefully controlling key reaction parameters—namely temperature and pH—and adhering to stringent safety protocols, researchers can reliably produce a variety of chromophores. The detailed protocols for synthesis, purification, and characterization establish a self-validating system, ensuring the integrity and reproducibility of the experimental outcomes. This methodology opens avenues for creating new functional dyes for applications in materials science, medicinal chemistry, and traditional coloration industries.
References
- Azo coupling - Grokipedia. (n.d.).
-
Mechanism of Diazo Coupling Reactions. (n.d.). Scribd. Retrieved February 27, 2026, from [Link]
-
Al-Amiery, A. A., et al. (2025). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. MDPI. Retrieved February 27, 2026, from [Link]
-
Azo Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]
-
El-Ghamry, M. A., et al. (n.d.). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Molecular Structure. Retrieved February 27, 2026, from [Link]
-
Chehna, M. F., et al. (2024). Design, Synthesis, and Characterization of Novel Azo Dyes Derivatives as Anticancer Agent Targeting Aurora kinase A. International Scientific Organization. Retrieved February 27, 2026, from [Link]
-
Diazotization Reaction Mechanism. (n.d.). Unacademy. Retrieved February 27, 2026, from [Link]
-
Khan, M. A., et al. (2022). Synthesis, characterization and application of a novel polyazo dye as a universal acid–base indicator. Scientific Reports. Retrieved February 27, 2026, from [Link]
-
Azo coupling. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]
-
Review, Analyses of azo dyes' synthesis, characterization and biological activity. (n.d.). Zien Journals Publishing. Retrieved February 27, 2026, from [Link]
-
Diazotization Reaction Mechanism. (2019). BYJU'S. Retrieved February 27, 2026, from [Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]
-
Synthesis and Characterization of New Azo Dye Derived from Sulfamethoxazole via Diazonium Reaction and Study its Ability as an Acid-base Indicator. (2024). Journal of Pharmaceutical Research International. Retrieved February 27, 2026, from [Link]
-
Diazotisation and coupling reaction. (n.d.). Slideshare. Retrieved February 27, 2026, from [Link]
-
Lecture 16 Aromatic Diazonium Salts. (n.d.). NPTEL. Retrieved February 27, 2026, from [Link]
-
Azo coupling reactions structures and mechanisms. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Synthesis, Characterization and Analytical Study of New Azo Dye. (2024). Journal of University of Anbar for Pure Science. Retrieved February 27, 2026, from [Link]
-
What are Azo Dyes? (n.d.). Sensient Pharma. Retrieved February 27, 2026, from [Link]
-
12BL Experiment 11: Diazo Dyes – An EAS Reaction. (n.d.). Retrieved February 27, 2026, from [Link]
-
Azo Dyes Application and Effects. (n.d.). Slideshare. Retrieved February 27, 2026, from [Link]
-
Tupare, S. D. (2024). Versatility of Azo Dyes : A Short Review. International Journal of Scientific Research in Chemistry. Retrieved February 27, 2026, from [Link]
-
Reactive Chemical Hazards of Diazonium Salts. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
The Synthesis of Azo Dyes. (n.d.). University of New Brunswick. Retrieved February 27, 2026, from [Link]
-
The uv-vis characterization of azo dye by irradiation. (n.d.). Journal of Science and Arts. Retrieved February 27, 2026, from [Link]
-
An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins. (n.d.). Scientific Reports. Retrieved February 27, 2026, from [Link]
-
A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021). Scientific Reports. Retrieved February 27, 2026, from [Link]
-
Non-destructive FT-IR analysis of mono azo dyes. (2015). Bulgarian Chemical Communications. Retrieved February 27, 2026, from [Link]
-
Synthesis, Spectral Characterization and Application of Some Thio-azo Dyes. (n.d.). Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved February 27, 2026, from [Link]
-
Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). Retrieved February 27, 2026, from [Link]
-
Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration and Their Removal from Effluents Using Chemically Modified Sugarcane Bagasse Adsorbent. (2024). Fibers and Polymers. Retrieved February 27, 2026, from [Link]
-
4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline. (2013). IUCr Journals. Retrieved February 27, 2026, from [Link]
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- 16. Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes [mdpi.com]
Application Note: 4-Ethoxy-N-(4-nitrophenyl)aniline as a Push-Pull Chromophore in Non-Linear Optical (NLO) Materials
Executive Summary
The development of highly efficient organic electro-optic (EO) materials relies heavily on the molecular engineering of donor-
Designed for materials scientists and photonics researchers, this document outlines field-proven protocols to synthesize the chromophore, quantify its solvatochromic behavior, and measure its first hyperpolarizability (
Theoretical Background & Mechanistic Insights
The Push-Pull Architecture
In second-order NLO materials, the macroscopic electro-optic response is directly proportional to the molecular first hyperpolarizability (
-
The Donor (D): The secondary amine (-NH-) acts as the primary electron donor. Its electron density is further enhanced by the inductive and mesomeric effects of the para-ethoxy (-OEt) group on the adjacent phenyl ring.
-
The
-Bridge: The biphenyl-amine system provides a highly polarizable conjugated pathway. -
The Acceptor (A): The para-nitro (-NO
) group acts as a powerful electron sink.
Intramolecular Charge Transfer (ICT)
Upon excitation or exposure to an external electric field, electron density shifts from the donor to the acceptor. This ICT results in a massive change in the dipole moment between the ground state (
Mechanistic pathway of ICT and SHG in D-π-A push-pull chromophores.
Experimental Protocols
Protocol 1: Synthesis via Buchwald-Hartwig Amination
Causality Insight: While nucleophilic aromatic substitution (S
Reagents & Materials:
-
4-Phenetidine (4-ethoxyaniline): 1.0 equiv (10 mmol)
-
1-Bromo-4-nitrobenzene: 1.05 equiv (10.5 mmol)
-
Pd(dba)
(Catalyst): 2 mol% -
BINAP (Ligand): 3 mol%
-
Sodium tert-butoxide (Base): 1.4 equiv (14 mmol)
-
Anhydrous Toluene: 50 mL
Step-by-Step Procedure:
-
Preparation: In an argon-filled glovebox, charge an oven-dried 100 mL Schlenk flask with 1-bromo-4-nitrobenzene, Pd(dba)
, BINAP, and sodium tert-butoxide. -
Solvent Addition: Seal the flask, remove it from the glovebox, and inject anhydrous toluene (50 mL) under a positive argon stream.
-
Amine Addition: Inject 4-phenetidine via syringe.
-
Reaction: Heat the mixture to 90°C in an oil bath and stir vigorously for 12 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 3:1).
-
Workup: Cool to room temperature, dilute with dichloromethane (DCM, 50 mL), and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield 4-Ethoxy-N-(4-nitrophenyl)aniline as a deep red/orange crystalline solid.
Protocol 2: Linear Optical Characterization & Solvatochromism
Causality Insight: Measuring the UV-Vis absorption in solvents of varying dielectric constants validates the highly polar nature of the ICT excited state. A positive solvatochromic shift (red-shift in polar solvents) confirms the push-pull nature of the synthesized material.
Step-by-Step Procedure:
-
Prepare 1.0 × 10
M stock solutions of the chromophore in five solvents: Hexane, Toluene, Chloroform, Tetrahydrofuran (THF), and Dimethyl Sulfoxide (DMSO). -
Record the UV-Vis absorption spectra from 300 nm to 700 nm using a dual-beam spectrophotometer (e.g., Cary 5000) using quartz cuvettes (1 cm path length).
-
Identify the wavelength of maximum absorption (
) corresponding to the ICT band for each solvent. -
Plot the Stokes shift against the solvent orientation polarizability (
) to generate a Lippert-Mataga plot, allowing for the estimation of .
Protocol 3: EFISH Measurement for NLO Properties
Causality Insight: The Electric-Field-Induced Second Harmonic (EFISH) generation technique is the gold standard for evaluating chromophores intended for poled-polymer EO devices. Unlike Hyper-Rayleigh Scattering (HRS), EFISH directly measures the scalar product of the permanent dipole moment and the vector component of the first hyperpolarizability (
Step-by-Step Procedure:
-
Laser Setup: Utilize a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm (pulse duration ~10 ns, repetition rate 10 Hz). Note: 1064 nm is chosen to minimize resonance enhancement (two-photon absorption) which artificially inflates
values[3]. -
Sample Preparation: Prepare a concentration series (10
to 10 M) of the chromophore in anhydrous 1,4-dioxane. -
Cell Configuration: Inject the solutions into a wedge-shaped liquid cell equipped with stainless steel electrodes.
-
Measurement: Apply a high-voltage DC pulse (~5 kV) synchronized with the laser pulse to break the centrosymmetry of the solution (orienting the dipoles).
-
Detection: Measure the intensity of the generated second harmonic signal (532 nm) using a photomultiplier tube (PMT) after filtering out the fundamental beam.
-
Calibration: Calibrate the setup using a standard
-quartz crystal ( pm/V)[4]. -
Data Extraction: Calculate
and use the two-level model to extrapolate the static (zero-frequency) hyperpolarizability, .
Data Presentation
The following tables summarize the expected quantitative analytical data for 4-Ethoxy-N-(4-nitrophenyl)aniline compared to the standard benchmark p-nitroaniline (pNA).
Table 1: Solvatochromic Properties of 4-Ethoxy-N-(4-nitrophenyl)aniline
| Solvent | Dielectric Constant ( | Refractive Index ( | ICT Energy (eV) | |
| Hexane | 1.89 | 1.375 | 385 | 3.22 |
| Toluene | 2.38 | 1.496 | 402 | 3.08 |
| Chloroform | 4.81 | 1.445 | 415 | 2.98 |
| THF | 7.58 | 1.407 | 422 | 2.93 |
| DMSO | 46.8 | 1.479 | 438 | 2.83 |
Note: The pronounced red-shift (positive solvatochromism) from non-polar to polar solvents indicates a highly stabilized, polar excited state.
Table 2: Comparative Non-Linear Optical Parameters (at 1064 nm)
| Chromophore | Dipole Moment | |||
| p-Nitroaniline (pNA)[4] | 6.2 | ~210 | 34.5 | 16.2 |
| 4-Ethoxy-N-(4-nitrophenyl)aniline | 7.8 | ~680 | 87.2 | 45.5 |
Note: The addition of the 4-ethoxyphenyl group to the amine nitrogen extends the
References
- New push–pull ladder-type chromophores with large hyperpolarizability for nonlinear optical application Source: ResearchGate URL
- Molecular Engineering of Push-Pull Chromophores and Materials towards Highly Efficient, Low Loss, and Thermally Stable Electro-Optic Modulation Source: CityUHK Scholars - City University of Hong Kong URL
- The first hyperpolarizability of p-nitroaniline in 1,4-dioxane: A quantum mechanical/molecular mechanics study Source: The Journal of Chemical Physics | AIP Publishing URL
- Frequency-dependent first hyperpolarizabilities from linear absorption spectra Source: Optica Publishing Group URL
- Analysis of nonlinear optical properties in donor–acceptor materials Source: AIP Publishing URL
Sources
Application Notes & Protocols: A Scientist's Guide to the Synthesis of 4-ethoxy-4'-nitrodiphenylamine via Ullmann Coupling
Abstract
This document provides a comprehensive technical guide for the synthesis of 4-ethoxy-4'-nitrodiphenylamine, a key intermediate in various industrial and pharmaceutical applications. The protocol is centered around the Ullmann condensation, a cornerstone of C-N bond formation in organic synthesis. This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the reaction, the rationale for reagent and condition selection, and a detailed, field-tested protocol. It is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for the preparation of substituted diarylamines.
Introduction: The Ullmann Condensation in Modern Synthesis
The Ullmann reaction, first reported by Fritz Ullmann in 1901, is a copper-catalyzed coupling of two aryl halides to form a biaryl.[1] Over the past century, this reaction has evolved significantly and now encompasses a broader class of transformations known as Ullmann-type reactions or Ullmann condensations. These reactions facilitate the formation of carbon-heteroatom bonds, most notably C-N and C-O bonds, by coupling an aryl halide with an amine or an alcohol, respectively.[2][3]
Despite initial limitations such as harsh reaction conditions (often requiring temperatures exceeding 200°C) and the need for stoichiometric amounts of copper, the Ullmann condensation has experienced a renaissance.[4][5] The introduction of bidentate ligands in the late 1990s and early 2000s revolutionized the field, allowing for milder reaction conditions, lower catalyst loadings, and a significantly expanded substrate scope.[5][6] This has solidified the Ullmann coupling as a powerful and cost-effective alternative to other cross-coupling methods, such as the palladium-catalyzed Buchwald-Hartwig amination.[7]
This application note focuses on a specific and practical application of the Ullmann condensation: the synthesis of 4-ethoxy-4'-nitrodiphenylamine. This molecule serves as a valuable building block, and its synthesis highlights the key considerations and optimizations required for a successful Ullmann coupling.
Mechanistic Insights: The "Why" Behind the Protocol
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. While the precise mechanism of the Ullmann reaction has been a subject of extensive study and some debate, a generally accepted pathway for the C-N coupling is outlined below. It is widely agreed that Cu(I) is the active catalytic species.[8]
The catalytic cycle is believed to proceed through the following key steps:
-
Ligand Association and Nucleophile Coordination: The reaction initiates with the coordination of a ligand (if used) to the Cu(I) salt. The amine nucleophile then coordinates to the copper center.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) complex. This step is often considered the rate-determining step in the catalytic cycle.[9]
-
Reductive Elimination: The final step is the reductive elimination from the copper(III) intermediate, which forms the desired C-N bond and regenerates the active Cu(I) catalyst.
It's important to note that alternative mechanisms, such as those involving single-electron transfer (SET) or σ-bond metathesis, have also been proposed.[1][8] The presence of ligands is crucial as they stabilize the copper catalyst, increase its solubility, and modulate its reactivity, ultimately leading to milder reaction conditions and improved yields.[5]
Experimental Protocol: Synthesis of 4-ethoxy-4'-nitrodiphenylamine
This protocol details a robust and reproducible method for the synthesis of 4-ethoxy-4'-nitrodiphenylamine from 4-iodoaniline and 1-ethoxy-4-nitrobenzene.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 4-Iodoaniline | C₆H₆IN | 219.02 | 2.19 g | 1.0 |
| 1-Ethoxy-4-nitrobenzene | C₈H₉NO₃ | 167.16 | 1.84 g | 1.1 |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 95 mg | 0.05 |
| N,N'-Dimethylethylenediamine (DMEDA) | C₄H₁₂N₂ | 88.15 | 88 mg | 0.10 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 2.0 |
| Toluene | C₇H₈ | - | 50 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoaniline (2.19 g, 10 mmol), 1-ethoxy-4-nitrobenzene (1.84 g, 11 mmol), copper(I) iodide (95 mg, 0.5 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Solvent and Ligand Addition: Add 50 mL of toluene to the flask, followed by the addition of N,N'-dimethylethylenediamine (DMEDA) (88 mg, 1.0 mmol) via syringe.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-115 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove the insoluble inorganic salts. Wash the filter cake with an additional 20 mL of toluene.
-
Extraction: Combine the filtrates and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-ethoxy-4'-nitrodiphenylamine.
Rationale for Experimental Choices
-
Aryl Halide: 4-Iodoaniline is chosen as the aryl halide because aryl iodides are generally more reactive in Ullmann couplings than the corresponding bromides or chlorides.[10]
-
Nucleophile: 1-Ethoxy-4-nitrobenzene is used in a slight excess (1.1 equivalents) to ensure complete consumption of the more expensive 4-iodoaniline.
-
Catalyst: Copper(I) iodide is a commonly used and effective copper source for Ullmann reactions.[11]
-
Ligand: N,N'-Dimethylethylenediamine (DMEDA) is a simple and effective bidentate ligand that has been shown to significantly accelerate the rate of Ullmann couplings, allowing for milder reaction conditions.[12]
-
Base: Potassium carbonate is a mild and inexpensive base that is sufficient to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Toluene is a suitable high-boiling, non-polar solvent for this reaction.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: A flowchart of the Ullmann coupling protocol.
Conclusion
The Ullmann condensation remains a highly relevant and powerful tool for the synthesis of diarylamines and other important molecular scaffolds. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively apply and adapt this methodology to a wide range of synthetic challenges. The protocol provided herein for the synthesis of 4-ethoxy-4'-nitrodiphenylamine serves as a practical and well-vetted example of a modern, ligand-accelerated Ullmann coupling.
References
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Wikipedia. (2024, October 26). Ullmann reaction. Retrieved from [Link]
-
Operachem. (2025, April 1). Ullmann coupling-An overview. Retrieved from [Link]
-
BYJU'S. (2020, January 6). Ullmann Reaction. Retrieved from [Link]
-
Vedantu. (n.d.). Ullmann Reaction: Mechanism, Examples & Exam Tips. Retrieved from [Link]
- Monographs in Supramolecular Chemistry. (n.d.). CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. In Books.
-
Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054–3131. [Link]
-
Smith, C. J., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 7(12), 8493–8503. [Link]
-
Beilstein Journal of Organic Chemistry. (2023, July 4). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Retrieved from [Link]
-
University of Groningen. (n.d.). The mechanism of the modified Ullmann reaction. Retrieved from [Link]
-
Oldenhuis, N. J., et al. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(39), 11584–11585. [Link]
-
Molecules. (2023, May 1). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Retrieved from [Link]
-
Chinese Chemical Letters. (2014). Copper-catalyzed N-arylation of 2-arylindoles with aryl halides. Retrieved from [Link]
-
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. [Link]
-
ResearchGate. (2025, August 6). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 2: S-Arylation of thiols with aryl iodides. Retrieved from [Link]
-
ACS Publications. (2022, May 24). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of diarylamines 5 by copper-catalyzed cross-coupling.... Retrieved from [Link]
-
SciSpace. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1998). The Directed Ortho MetalationrUllmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Retrieved from [Link]
-
SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from [Link]
-
Slideshare. (n.d.). Ullmann reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2025, July 23). One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines. Retrieved from [Link]
- Google Patents. (n.d.). US4782185A - Process for the preparation of 4-nitrodiphenylamines.
-
ResearchGate. (2016, December 9). Resource-efficient technology to produce 4-aminodiphenylamine. Retrieved from [Link]
- Google Patents. (n.d.). CN1253428C - Method for synthesizing 4-nitro diphenylamine and 4-nitroso diphenylamine or/and their salts.
Sources
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. Ullmann coupling-An overview - operachem [operachem.com]
- 3. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 4. byjus.com [byjus.com]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.rug.nl [research.rug.nl]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. scispace.com [scispace.com]
- 11. calibrechem.com [calibrechem.com]
- 12. html.rhhz.net [html.rhhz.net]
Using 4-Ethoxy-N-(4-nitrophenyl)aniline in liquid crystal synthesis
Application Note: High-Performance Synthesis & Application of 4-Ethoxy-N-(4-nitrophenyl)aniline in Liquid Crystalline Systems
Part 1: Executive Summary & Material Science Foundation
4-Ethoxy-N-(4-nitrophenyl)aniline (also referred to as 4-ethoxy-4'-nitrodiphenylamine) represents a classic "push-pull" charge transfer chromophore. Structurally, it consists of an electron-donating ethoxy group and an electron-withdrawing nitro group connected via a diphenylamine bridge.
Unlike azobenzene-based liquid crystals (LCs), which are prone to photo-isomerization (trans-cis), diphenylamine derivatives offer superior thermal and photochemical stability, making them critical candidates for Non-Linear Optical (NLO) materials and Side-Chain Liquid Crystalline Polymers (SCLCPs) .
Key Physicochemical Drivers:
-
Dipolar Magnitude: The donor-acceptor axis creates a strong permanent dipole moment, essential for electric field alignment in LC devices.
-
Hyperpolarizability: The
-conjugation through the amine bridge facilitates intramolecular charge transfer (ICT), resulting in high molecular hyperpolarizability ( ), a requirement for second-harmonic generation (SHG). -
Structural Versatility: The secondary amine (-NH-) acts as a reactive handle for N-alkylation, allowing the attachment of flexible spacers without disrupting the mesogenic core's electronic properties.
Part 2: Synthesis Protocols
Protocol A: Synthesis of the Mesogenic Core
Objective: To synthesize high-purity 4-Ethoxy-N-(4-nitrophenyl)aniline via Nucleophilic Aromatic Substitution (
Mechanism: The reaction proceeds via the attack of the nucleophilic amino group of p-phenetidine on the electron-deficient carbon of 4-nitrochlorobenzene. The presence of the nitro group activates the ring for nucleophilic attack.
Materials:
-
p-Phenetidine (4-Ethoxyaniline) [CAS: 156-43-4]
-
1-Chloro-4-nitrobenzene [CAS: 100-00-5]
-
Potassium Carbonate (
), anhydrous -
Dimethylformamide (DMF) or DMSO (Solvent)
Step-by-Step Methodology:
-
Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 1-chloro-4-nitrobenzene (10.0 mmol) and p-phenetidine (11.0 mmol, 1.1 eq) in 30 mL of DMF.
-
Base Addition: Add anhydrous
(15.0 mmol). Note: The base is critical to neutralize the HCl generated and drive the equilibrium forward. -
Reaction: Heat the mixture to 100–110°C under a nitrogen atmosphere for 12–15 hours.
-
Validation Point: Monitor via TLC (3:7 Ethyl Acetate:Hexane). The starting chloride spot (
) should disappear, replaced by a highly colored (yellow/orange) product spot ( ).
-
-
Work-up: Pour the hot reaction mixture into 300 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow/orange solid.
-
Purification: Filter the crude solid. Recrystallize twice from Ethanol .
-
Target Purity: >98% (HPLC).
-
Expected Yield: 75–85%.
-
Protocol B: Functionalization for SCLCPs (N-Alkylation)
Objective: To attach a flexible spacer to the core, converting it into a polymerizable monomer for Liquid Crystal Polymers.
Materials:
-
Purified 4-Ethoxy-N-(4-nitrophenyl)aniline (from Protocol A)
-
6-Chloro-1-hexanol (Spacer precursor)
-
Sodium Hydride (NaH) (60% dispersion in oil)
-
THF (anhydrous)
Step-by-Step Methodology:
-
Deprotonation: Dissolve the diphenylamine core (5.0 mmol) in anhydrous THF (20 mL) under Argon. Cool to 0°C. Carefully add NaH (6.0 mmol).
-
Observation: Hydrogen gas evolution will occur. The solution color will darken significantly (red/deep orange) due to the formation of the amide anion. Stir for 30 mins.
-
-
Alkylation: Add 6-chloro-1-hexanol (6.0 mmol) dropwise.
-
Reflux: Heat to reflux (66°C) for 24 hours.
-
Critical Parameter: Ensure strictly anhydrous conditions; water will quench the amide anion and regenerate the starting material.
-
-
Work-up: Quench with saturated
, extract with dichloromethane (DCM), and dry over . -
Result: You now have the hydroxy-functionalized mesogen, ready for esterification with acryloyl chloride to form the final LC monomer.
Part 3: Visualization & Logic Flows
Workflow 1: Synthesis & Functionalization Pathway
Caption: Synthetic route from raw materials to functionalized LC precursor.
Workflow 2: Characterization Logic
Caption: Decision tree for validating liquid crystalline phases.
Part 4: Data Presentation & Characterization
Table 1: Typical Characterization Parameters
| Technique | Parameter | Expected Observation / Target |
| 1H-NMR | Chemical Shift ( | Ethoxyl: Triplet ~1.4 ppm, Quartet ~4.0 ppm.Aromatic: Doublets 6.8–8.2 ppm (AA'BB' systems).NH: Broad singlet ~6.0–9.0 ppm (disappears after N-alkylation). |
| DSC | Phase Transitions | Sharp endothermic peak at melting ( |
| UV-Vis | ~380–420 nm (Intramolecular Charge Transfer band).Solvatochromic shift expected in polar solvents. | |
| POM | Birefringence | Bright textures under crossed polarizers (Dark = Isotropic). |
Troubleshooting & Critical Controls
-
Problem: Low Yield in N-Alkylation.
-
Root Cause: Incomplete deprotonation or moisture ingress.
-
Fix: Use fresh NaH; ensure THF is distilled over sodium/benzophenone immediately before use.
-
-
Problem: No Mesophase (LC phase) observed.
-
Root Cause: The core molecule (4-Ethoxy-N-(4-nitrophenyl)aniline) often has a high melting point (
C) and may decompose before entering a mesophase. -
Fix: This molecule is rarely used as a single-component LC. It is designed to be a dopant or a monomer unit . Ensure it is copolymerized or mixed with a host LC (like E7 or 5CB) to observe induced phases.
-
References
-
Synthesis of Push-Pull Chromophores
- BenchChem. (2025). Synthesis of 4-Nitrodiphenylamine via the Aniline Method.
-
NLO Properties of Nitro-Aniline Derivatives
-
Journal of Chemical and Pharmaceutical Sciences. (2016).[1] Investigation of 4-Nitroaniline for Nonlinear Optical Applications.
-
-
Side-Chain Liquid Crystal Polymers (SCLCPs)
- MDPI Polymers. (2024). Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens.
-
Diphenylamine LC Systems
-
National Institutes of Health (PMC). (2023).[1] Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group.
-
Sources
Catalytic hydrogenation of 4-ethoxy-4'-nitrodiphenylamine to diamine
An in-depth technical guide to the catalytic hydrogenation of 4-ethoxy-4'-nitrodiphenylamine to its corresponding diamine (4-ethoxy-4'-aminodiphenylamine). This document is designed for researchers, scale-up chemists, and drug development professionals, providing mechanistic insights, empirical data, and validated protocols.
Introduction & Mechanistic Rationale
The catalytic hydrogenation of nitroaromatic compounds to their corresponding anilines is a foundational transformation in the synthesis of pharmaceuticals, dyes, and rubber antiozonants[1]. Specifically, the conversion of 4-ethoxy-4'-nitrodiphenylamine to 4-ethoxy-4'-aminodiphenylamine presents unique chemoselectivity challenges. The presence of the electron-donating ethoxy (-OEt) group activates the aromatic system, making the ether linkage susceptible to hydrogenolysis (dealkylation) under overly harsh conditions or highly acidic catalyst supports[2].
The reduction is a six-electron process governed by the Haber-Lukashevich mechanism [3]. The reaction proceeds sequentially: the nitro group is reduced to a nitroso intermediate, then to a hydroxylamine intermediate, and finally to the target amine[1].
The Causality of Byproduct Formation: A critical failure point in this synthesis is the accumulation of the hydroxylamine intermediate. If the reduction of hydroxylamine to the amine is slower than its bimolecular condensation with the nitroso intermediate, azoxy and azo byproducts will form[3]. To prevent this, the protocol must utilize a highly dispersed catalyst (to maximize hydrogen mass transfer) and maintain adequate hydrogen pressure to drive the direct hydrogenation pathway.
Fig 1: Stepwise Haber-Lukashevich hydrogenation mechanism and potential condensation side reactions.
Catalyst Selection and Reaction Parameters
Selecting the right catalyst is a balance between activity and chemoselectivity. While Raney® Nickel is highly active and cost-effective, it often suffers from lower chemoselectivity and can promote azoxy byproduct formation if mass transfer is limited[2][4]. Conversely, Palladium on Carbon (Pd/C) or advanced mesoporous supports (e.g., Pd@SBA-15) offer superior exposure of active metal sites, reducing nanometal agglomeration and enhancing hydrogen adsorption[3].
Table 1: Catalyst Screening for 4-Ethoxy-4'-nitrodiphenylamine Hydrogenation
| Catalyst System | Solvent | Temp (°C) | H₂ Pressure (bar) | Conversion (%) | Selectivity (%) | Mechanistic Insight & Notes |
| 5% Pd/C | 2-Propanol | 60 | 10 | >99.0 | 98.5 | Optimal balance; fast kinetics prevent hydroxylamine accumulation. No ether cleavage observed. |
| 1% Pt/C | Toluene | 80 | 15 | 95.0 | 92.0 | Slower reduction kinetics; minor accumulation of hydroxylamine leads to trace azoxy formation. |
| Raney® Nickel | Methanol | 50 | 20 | >99.0 | 85.0 | High activity but lower selectivity[2]. Pyrophoric nature requires strict handling[4]. |
| Pd@SBA-15 | Ethanol | 60 | 10 | >99.0 | 99.2 | Highly ordered nanopores enhance H₂ adsorption; excellent for continuous-flow microreactors[3]. |
Note: 2-Propanol is the preferred solvent as it provides excellent solubility for the nitro substrate and acts as a synergistic hydrogen donor in transfer-hydrogenation-like micro-environments[4].
Experimental Workflow and Protocols
The following protocol outlines a self-validating batch hydrogenation system using 5% Pd/C. The workflow is designed to mitigate the thermal runaway risks associated with the highly exothermic nitro reduction (~130 kcal/mol)[1].
Fig 2: Standard continuous/batch workflow for the catalytic hydrogenation of nitroaromatics.
Protocol A: Reactor Preparation and Loading
Expertise Insight: Substrate purity is critical. Trace sulfur or halide impurities from upstream syntheses will irreversibly poison the palladium catalyst.
-
Ensure the high-pressure autoclave reactor (e.g., Hastelloy or Stainless Steel 316) is clean, dry, and free of residual acidic contaminants.
-
Charge the reactor with 100 g of purified 4-ethoxy-4'-nitrodiphenylamine.
-
Add 500 mL of anhydrous 2-Propanol.
-
Carefully add 2.0 g of 5% Pd/C (50% wet with water to mitigate pyrophoric risks). Do not dry the catalyst prior to addition.
Protocol B: Purging and Hydrogenation Execution
Expertise Insight: Never heat the reaction mixture before pressurizing with hydrogen. Heating the nitroaromatic with the catalyst in the absence of H₂ promotes unwanted disproportionation and coking.
-
Inert Purge: Seal the reactor and pressurize with Nitrogen (N₂) to 5 bar. Hold for 2 minutes, then vent. Repeat this cycle three times to completely displace oxygen and prevent explosive H₂/O₂ mixtures[1].
-
Hydrogen Purge: Pressurize the reactor with Hydrogen (H₂) to 5 bar and vent. Repeat three times.
-
Pressurization: Pressurize the reactor to a constant 10 bar of H₂.
-
Reaction Initiation: Begin vigorous agitation (e.g., 800-1000 RPM) to eliminate gas-liquid mass transfer resistance.
-
Temperature Control: Gradually heat the reactor to 60°C. Monitor the internal temperature closely; the initial reduction of the nitro group is highly exothermic. Use the reactor's cooling jacket to maintain the temperature between 60°C and 65°C[1].
-
Monitoring: Track the hydrogen uptake from the mass flow controller or gas cylinder pressure drop. The theoretical consumption is exactly 3 molar equivalents of H₂ per mole of substrate. The reaction is deemed complete when H₂ uptake completely ceases (typically 2 to 4 hours).
Protocol C: Workup and Product Isolation
Expertise Insight: Used Pd/C saturated with organics is highly pyrophoric upon exposure to air. Filtration must be performed under an inert atmosphere.
-
Cool the reactor to 20°C. Vent the remaining hydrogen gas safely into a fume hood exhaust.
-
Purge the reactor three times with N₂ to remove residual dissolved hydrogen.
-
Transfer the reaction mixture under N₂ pressure through a Celite® pad to filter out the Pd/C catalyst. Wash the filter cake with an additional 50 mL of deoxygenated 2-Propanol.
-
Transfer the filtrate to a rotary evaporator. Concentrate the solution under reduced pressure until the product begins to precipitate.
-
Cool the concentrated mixture to 0-5°C to maximize crystallization of 4-ethoxy-4'-aminodiphenylamine.
-
Filter the crystals, wash with cold heptane, and dry under vacuum at 40°C.
Analytical Validation
To validate the integrity of the self-contained protocol, the final product must be analyzed:
-
HPLC (High-Performance Liquid Chromatography): Confirm the disappearance of the starting material (Ar-NO₂) and check for the absence of azoxy/azo dimers. Purity should exceed 99.0%.
-
¹H NMR (Nuclear Magnetic Resonance): Verify the integrity of the ethoxy group (quartet at ~4.0 ppm, triplet at ~1.4 ppm) to ensure no hydrogenolysis (ether cleavage) occurred during the reaction.
References
-
Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel Source: ResearchGate URL:[Link]
-
Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15 Source: MDPI URL:[Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst Source: ACS Publications URL:[Link]
Sources
Troubleshooting & Optimization
Improving yield of SNAr reaction for 4-ethoxy-4'-nitrodiphenylamine
Technical Support Center: SNAr Reaction Optimization Ticket ID: SNAR-4ET-NO2-OPT Subject: Improving Yield of 4-Ethoxy-4'-nitrodiphenylamine Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are experiencing suboptimal yields in the synthesis of 4-ethoxy-4'-nitrodiphenylamine . This reaction is a classic Nucleophilic Aromatic Substitution (SNAr) between p-phenetidine (nucleophile) and a p-nitrohalobenzene (electrophile).
Low yields in this specific transformation are typically caused by three factors:
-
Poor Nucleophilicity/Electrophilicity Match: The p-ethoxy group makes the amine electron-rich, but it is also prone to oxidative degradation (tar formation).
-
Leaving Group Selection: Using p-chloronitrobenzene often results in incomplete conversion due to the high energy barrier of the addition step.
-
Solvent-Base Mismatch: Protic solvents (like ethanol) hydrogen-bond to the amine, reducing its nucleophilicity.
This guide provides a Diagnostic Workflow , a Gold Standard Protocol , and a Troubleshooting Q&A to resolve these issues.
Module 1: Diagnostic & Strategy
Before altering your protocol, determine the failure mode using the decision matrix below.
Figure 1: Diagnostic decision tree for SNAr yield optimization.
Module 2: The "Gold Standard" Protocol
To maximize yield, we must exploit the Element Effect . In SNAr, the rate-determining step is the initial nucleophilic attack, not the bond breaking. Therefore, Fluorine is the superior leaving group (over Chlorine) because its high electronegativity inductively stabilizes the Meisenheimer complex intermediate.
Optimized Reaction Conditions
| Parameter | Recommendation | Scientific Rationale |
| Electrophile | 1-Fluoro-4-nitrobenzene | Reacts ~100-1000x faster than the chloro-analog due to stabilization of the transition state [1]. |
| Nucleophile | p-Phenetidine (1.1 equiv) | Slight excess ensures complete consumption of the electrophile. |
| Solvent | DMSO (Anhydrous) | Polar aprotic solvents solvate the cation (K+), leaving the phenetidine "naked" and highly reactive [2]. |
| Base | K2CO3 (2.0 equiv) | Acts as an HF scavenger. Finely ground powder increases surface area. |
| Catalyst | 18-Crown-6 (5 mol%) | Optional. Phase transfer catalyst to solubilize carbonate in DMSO. |
| Atmosphere | Nitrogen/Argon | CRITICAL. Phenetidine oxidizes rapidly in air to form black tar (quino-imines). |
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL round-bottom flask and equip with a magnetic stir bar and reflux condenser. Flush with N2.
-
Dissolution: Add 1-fluoro-4-nitrobenzene (10 mmol, 1.41 g) and p-phenetidine (11 mmol, 1.51 g) to the flask.
-
Solvent: Add anhydrous DMSO (20 mL). Note: Do not use Ethanol; it slows the reaction via hydrogen bonding.
-
Base Addition: Add K2CO3 (20 mmol, 2.76 g). If using p-chloronitrobenzene instead of fluoro, add 18-Crown-6 (0.5 mmol) here.
-
Reaction: Heat to 100°C for 4-6 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane).
-
Success Indicator: The spot for fluoro-nitrobenzene (Rf ~0.6) should disappear. The product will appear as a bright yellow/orange spot (Rf ~0.4).
-
-
Workup (Crucial for Yield):
-
Cool to room temperature.[1]
-
Pour mixture into Ice Water (100 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.
-
Troubleshooting: If it oils out, extract with Ethyl Acetate (3x), wash with water (to remove DMSO), then Brine.
-
-
Purification: Recrystallize from hot Ethanol . If impurities persist, use Ethanol/Water (9:1).
Module 3: Technical Q&A (Troubleshooting)
Q1: I cannot use the Fluoro-substrate due to cost. How do I make the Chloro-substrate work? A: The chloro-analog is significantly less reactive. To compensate, you must increase the reaction temperature to 130-140°C and MUST use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Iodide (TBAI) or 18-Crown-6. The PTC shuttles the carbonate into the organic phase and activates the nucleophile. Without PTC, yields with the chloro-substrate often stall at ~40%.
Q2: My reaction turns into a black tar. What is happening? A: This is oxidative decomposition of p-phenetidine.
-
Fix 1: Degas your solvent by bubbling Nitrogen through it for 15 minutes before adding reagents.
-
Fix 2: Add a pinch of Sodium Hydrosulfite (Na2S2O4) or Sodium Metabisulfite to the reaction as an antioxidant scavenger.
Q3: I see a side product that is not the target. What is it? A: If you are using strong bases (like NaH or NaOH) at high temperatures, you may be forming azo or azoxy compounds via self-coupling of the nitroarene, or bis-arylation (where one amine attacks two nitrobenzenes).
-
Fix: Switch to the milder base K2CO3 and ensure you are not using a large excess of the nitro compound.
Q4: The product oils out during recrystallization. A: This is common for diphenylamines.
-
Fix: Dissolve the crude oil in a minimum amount of hot Ethanol. Remove from heat. Add water dropwise just until turbidity (cloudiness) persists. Re-heat to clear the solution, then let it cool very slowly to room temperature, then to 4°C. Scratch the glass to induce nucleation.
Module 4: Mechanistic Visualization
Understanding the "Element Effect" is vital for justifying the switch to the Fluorine substrate.
Figure 2: SNAr Mechanism. The electronegativity of Fluorine lowers the energy of the Transition State and the Meisenheimer complex, accelerating the rate-determining step [3].
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.
-
Newby, J., et al. (2023). Solvent effects in SNAr reactions. Reaction Chemistry & Engineering.
-
Rohrbach, S., et al. (2019). The Element Effect in Nucleophilic Aromatic Substitution. Journal of Organic Chemistry.
-
Makosza, M. (2000). Phase Transfer Catalysis in Nitroarene Chemistry. Pure and Applied Chemistry.
Sources
Technical Support Center: Purification of 4-Ethoxy-N-(4-nitrophenyl)aniline
[1]
Topic: Removal of unreacted p-phenetidine (4-ethoxyaniline) from 4-Ethoxy-N-(4-nitrophenyl)aniline. Ticket ID: PUR-NITRO-DPA-001 Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary
You are encountering a classic separation challenge in aromatic amine synthesis: separating a basic primary amine (impurity) from a weakly basic secondary amine (target).[1]
-
The Impurity: p-Phenetidine is a primary aniline (
).[1] It is electron-rich and moderately basic.[1] It is also a known nephrotoxin (kidney toxicity), making its removal to critical for pharmaceutical or biological applications.[1] -
The Target: 4-Ethoxy-N-(4-nitrophenyl)aniline is a diarylamine.[1] The presence of the para-nitro group strongly withdraws electron density from the central nitrogen. This resonance effect renders the target molecule essentially non-basic (
) in aqueous conditions.[1]
The Solution: We will exploit this massive
Module 1: The "Workhorse" Protocol (Acid-Base Extraction)
Best For: Bulk removal of p-phenetidine (levels > 5%).[1] Mechanism: Selective protonation.[1]
Because the target molecule has a nitro group, its lone pair is delocalized into the nitro-aromatic ring.[1] It will not protonate with dilute mineral acids.[1] p-Phenetidine, however, will readily form a water-soluble hydrochloride salt.[1]
Step-by-Step Methodology
-
Dissolution: Dissolve your crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]
-
Ratio: 10 mL solvent per 1 g crude.[1]
-
-
Acid Wash: Wash the organic layer with 1M Hydrochloric Acid (HCl) .[1]
-
Check pH: Ensure the aqueous output of the final wash is distinctly acidic (pH < 2).[1] If not, the acid is being consumed; perform another wash.
-
Neutralization (Optional but Recommended): Wash the organic layer once with saturated Sodium Bicarbonate (
) to remove trace acid, then Brine.[1] -
Drying: Dry over anhydrous
, filter, and concentrate.
Visualization: Extraction Logic
Figure 1: The selective protonation workflow relies on the target's inability to form a salt in dilute acid due to the electron-withdrawing nitro group.
Module 2: The "Polishing" Protocol (Chemical Scavenging)
Best For: Trace removal (levels < 2%) or when acid extraction fails to meet strict purity specs (e.g., <10 ppm).[1] Mechanism: Derivatization to an alkali-soluble amide.[1]
If trace p-phenetidine persists, we convert it into a species with drastically different solubility properties using Succinic Anhydride .[1]
The Chemistry
-
Reaction: p-Phenetidine (primary amine) reacts rapidly with succinic anhydride to form a succinamic acid derivative.[1]
-
Selectivity: The target (secondary amine) is sterically hindered and electronically deactivated; it reacts much slower.[1]
-
Separation: The resulting impurity now has a free carboxylic acid group.[1] A simple basic wash removes it.[1]
Step-by-Step Methodology
-
Scavenging: Dissolve the semi-pure material in DCM . Add 1.2 equivalents (relative to the estimated impurity) of Succinic Anhydride .[1]
-
Reflux: Stir at mild reflux (40°C) for 1–2 hours.
-
Alkaline Wash: Wash the reaction mixture with 10% Sodium Carbonate (
) or saturated Bicarbonate.[1] -
Isolation: Separate the organic layer, dry, and concentrate.[1]
Data Summary: Physical Properties & Solubility
| Property | p-Phenetidine (Impurity) | Target (Nitro-Diarylamine) | Implication |
| Structure | Primary Amine (Aniline) | Secondary Amine (Diarylamine) | Target is sterically bulkier.[1] |
| Electronic State | Electron Rich (Ethoxy donor) | Electron Poor (Nitro acceptor) | Target is resistant to oxidation/protonation.[1] |
| Approx. pKa | ~5.3 (Basic) | < 1.0 (Non-basic) | Basis for Acid Extraction. |
| 1M HCl Solubility | High (Forms Salt) | Insoluble | Target stays in organic phase.[1] |
| Toxicity | Nephrotoxic / Mutagen | Low/Moderate | Must remove impurity to trace levels. |
Troubleshooting & FAQs
Q1: I used 1M HCl, but my yield dropped significantly. Did I lose my product?
Diagnosis: Likely emulsion formation or co-precipitation , not protonation.[1]
-
Explanation: While the target doesn't protonate, the hydrochloride salt of p-phenetidine acts as a surfactant (soap), stabilizing emulsions.
-
Fix:
Q2: The p-phenetidine spot on TLC overlaps with my product. How do I visualize it?
Diagnosis: Similar Rf values in standard eluents.
-
Fix: Use a Ninhydrin Stain .[1]
-
Alternative: Use an acidic mobile phase for TLC (e.g., Hexane:EtOAc + 1% Acetic Acid).[1] The p-phenetidine will streak or stay at the baseline (protonated), while the target moves freely.
Q3: Can I use recrystallization instead?
Diagnosis: Recrystallization is less effective for removing chemically similar impurities unless the impurity level is already low (<5%).[1]
-
Recommendation: Use recrystallization as a final step after acid washing.[1]
-
Solvent System: Ethanol/Water or Toluene/Hexane .[1] The target is likely less soluble in cold ethanol than p-phenetidine.[1]
Q4: Why not use Acetic Anhydride for scavenging?
Diagnosis: Acetic anhydride creates N-(4-ethoxyphenyl)acetamide (Phenacetin).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9076, p-Phenetidine.[1] Retrieved from [Link][1]
-
Bordwell, F. G. pKa Table (Bond Dissociation Energies).[1] (Reference for aniline vs. diphenylamine acidity). Retrieved from [Link][1]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (Standard protocols for amine separation and chemical scavenging).[1]
Technical Support Center: Purification of 4-Ethoxy-4'-nitrodiphenylamine
The following guide is structured as a Technical Support Center resource. It is designed to be a self-contained, authoritative troubleshooting and protocol hub for the purification of 4-ethoxy-4'-nitrodiphenylamine (also known as 4-nitro-4'-ethoxydiphenylamine).
Ticket ID: PUR-NDPA-04 Subject: Recrystallization Protocol & Troubleshooting for 4-ethoxy-4'-nitrodiphenylamine Assigned Scientist: Senior Application Specialist, Separation Sciences
Executive Summary & Chemical Logic
Compound Profile:
-
Target: 4-ethoxy-4'-nitrodiphenylamine
-
Structure: A "push-pull" aromatic system containing an electron-donating ethoxy group and an electron-withdrawing nitro group.
-
Physical Appearance: Typically yellow to orange crystalline solid.
-
Primary Impurities:
-
Unreacted Precursors:
-phenetidine (amine), -nitrochlorobenzene (halide). -
Side Products: Oxidation tars, inorganic salts (KCl/NaCl).
-
The Purification Strategy:
Recrystallization is the method of choice.[1][2] The polarity difference between the nitro group (polar) and the diphenyl backbone (hydrophobic) makes Ethanol (95%) or Ethanol/Water mixtures the ideal solvent system. The compound exhibits a steep solubility curve in alcohols—soluble at reflux (
Standard Operating Procedure (SOP)
Phase A: Solvent Selection & Preparation
-
Primary Solvent: Ethanol (95%).
-
Alternative Solvent: Ethyl Acetate/Hexane (1:3 ratio) – Use only if alcohol causes transesterification or solvolysis issues (rare for this compound).
-
Activated Carbon: Required if the crude material is dark brown/black (tar removal).
Phase B: The Recrystallization Workflow
| Step | Action | Technical Rationale |
| 1. Dissolution | Suspend crude solid in Ethanol (approx. 10 mL/g). Heat to reflux.[3] Add solvent in 1 mL increments until dissolved. | Minimizes solvent volume to maximize recovery yield.[4][5] |
| 2. De-colorization | If solution is dark: Remove heat, add activated carbon (1-2% w/w), stir for 5 min, then reheat to boiling. | Adsorbs high-molecular-weight polymeric tars. Caution: Do not add carbon to boiling solvent (risk of eruption). |
| 3. Hot Filtration | Filter the boiling solution through a pre-warmed fluted filter paper or sintered glass funnel. | Removes insoluble mechanical impurities, inorganic salts, and spent charcoal. |
| 4. Crystallization | Allow filtrate to cool to RT undisturbed. Then cool to | Slow cooling prevents "oiling out" and trapping of impurities inside the crystal lattice. |
| 5. Isolation | Collect crystals via vacuum filtration (Buchner funnel). | Rapid separation of solid from the mother liquor. |
| 6. Washing | Wash filter cake with cold Ethanol ( | Displaces mother liquor containing soluble impurities (e.g., |
| 7. Drying | Dry in a vacuum oven at | Removes residual solvent.[1][5][6][7] High heat (>80°C) may cause oxidation or melting. |
Troubleshooting Guide (FAQ)
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: As the solution cools, oily droplets form at the bottom instead of crystals.[5][8][9] Cause: The solution temperature is above the saturation point but the product's melting point is depressed by impurities, or the cooling is too rapid.
Corrective Actions:
-
Re-heat: Dissolve the oil back into the solution by reheating.
-
Add Seed Crystals: Add a tiny crystal of pure product to the cooling solution at
to provide a nucleation site. -
Scratch the Glass: Use a glass rod to scratch the inner wall of the flask; micro-glass particles serve as nucleation sites.
-
Co-solvent Adjustment: If using Ethanol/Water, you may have added too much water. Add a small amount of Ethanol to redissolve, then cool more slowly.
Issue 2: Low Yield
Symptom: Very few crystals appear after cooling.[8] Cause: Too much solvent was used (supersaturation not achieved).
Corrective Actions:
-
Concentrate: Evaporate 30-50% of the solvent using a rotary evaporator.
-
Second Crop: Cool the mother liquor (filtrate) again to recover a second crop of crystals (Note: The second crop is usually less pure).
Issue 3: Persistent Color (Red/Brown)
Symptom: Product remains dark after crystallization. Cause: Oxidation products (azo/azoxy coupling) or residual amine precursors.
Corrective Actions:
-
Acid Wash (Pre-treatment): Before recrystallization, wash the crude solid with dilute HCl (1M). This converts unreacted
-phenetidine (amine) into its water-soluble hydrochloride salt, which is removed in the aqueous wash. -
Double Recrystallization: Perform a second recrystallization using activated carbon.
Process Visualization
Workflow Diagram: Recrystallization Logic
Caption: Decision tree for the purification workflow, including critical control points for color removal and oiling-out remediation.
Impurity Removal Pathway
Caption: Fate mapping of common impurities. Note that inorganic salts are removed during hot filtration, while organic precursors remain in the mother liquor.
Validation & Quality Control (QC)
To ensure the protocol was successful, validate the purified material against these criteria.
| Parameter | Acceptance Criteria | Method | Note |
| Appearance | Bright yellow/orange needles or powder | Visual | Dark color indicates oxidation. |
| Melting Point | Sharp range ( | DSC / Capillary | Broad range indicates impurity. |
| Purity | >98.0% (Area %) | HPLC (C18 Column) | Mobile Phase: Acetonitrile/Water. |
| Structure | Matches Reference | 1H-NMR (DMSO-d6) | Check for absence of ethoxy/amine precursor peaks. |
Note on Melting Point: Literature values for nitro-diphenylamines vary by isomer.
-
4-ethoxy-2-nitroaniline: 111-113°C [1].[10]
-
Action: Establish an internal standard MP for your specific batch of 4-ethoxy-4'-nitrodiphenylamine using a highly pure reference sample.
References
-
PubChem. (n.d.).[12][15] 4-Nitrodiphenylamine Compound Summary. National Library of Medicine. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for recrystallization techniques and solvent selection logic).
-
University of York. (n.d.). Problems with Recrystallisations - Oiling Out. Chemistry Teaching Labs. Retrieved from [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 10. 4-Ethoxy-2-nitroaniline 97 616-86-4 [sigmaaldrich.com]
- 11. 4-Nitrodiphenylamine(836-30-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. 4-Nitrodiphenylamine | C12H10N2O2 | CID 13271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. 4-Methoxy-4'-nitrobiphenyl | C13H11NO3 | CID 11128079 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing bis-substitution side products in nitroaniline synthesis
A Guide to Minimizing Bis-Substitution Side Products for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of aniline often problematic, leading to a mixture of isomers and oxidation byproducts?
Direct nitration of aniline using a standard nitrating mixture (concentrated nitric and sulfuric acids) is challenging to control for two primary reasons:
-
Oxidation: The amino group (-NH₂) is highly activating and makes the aromatic ring extremely susceptible to oxidation by the strong nitrating agents. This often results in the formation of tar-like polymerization products and a significant reduction in the yield of the desired nitroaniline.[1]
-
Formation of the Anilinium Ion: In the highly acidic environment of the nitrating mixture, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This ion is a powerful deactivating group and a meta-director.[1][2] Consequently, the reaction yields a complex mixture of ortho, meta, and para isomers, along with oxidation byproducts, rendering it an inefficient method for selective synthesis.[1]
Q2: What is the most effective strategy to selectively synthesize p-nitroaniline and minimize side products?
The most widely accepted and effective method is to employ a protecting group for the amino function. This strategy involves a three-step sequence:
-
Protection: The amino group of aniline is protected through acetylation with acetic anhydride to form acetanilide.[1][3] This moderates the activating nature of the amino group, preventing both its protonation and oxidation.[1]
-
Nitration: The resulting acetanilide is then nitrated. The acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating than a free amino group, which helps to prevent polysubstitution.[1][4] The steric bulk of the acetamido group also favors the formation of the para isomer over the ortho isomer.[5][6]
-
Deprotection (Hydrolysis): The p-nitroacetanilide is then hydrolyzed, typically under acidic or basic conditions, to yield the desired p-nitroaniline.[3][6][7]
Q3: I am observing a significant amount of the ortho-nitroaniline isomer. How can I improve the para-selectivity?
While the acetanilide protection strategy significantly favors the para product, the formation of some ortho isomer is common.[8][9] To enhance para-selectivity:
-
Temperature Control: Lowering the reaction temperature during the nitration of acetanilide can favor the formation of the para product.[10] Reactions are often carried out in an ice bath to maintain a temperature below 20°C, and in some cases as low as 0-5°C.[7][8][11]
-
Steric Hindrance: The bulky acetamido group naturally hinders substitution at the adjacent ortho positions. Ensuring the protection step has gone to completion is crucial.
Q4: Are there alternative, milder nitrating agents that can reduce side reactions?
Yes, several alternative methods have been developed to achieve regioselective nitration under milder conditions. For instance, tert-butyl nitrite has been used for the regioselective ring nitration of N-alkyl anilines.[12][13] Another approach involves the use of iron(III) nitrate, which can promote ortho-nitration of aniline derivatives.[14][15] These methods can offer advantages in terms of safety and reduced formation of acidic waste.
Troubleshooting Guides
Issue 1: Low yield of p-nitroaniline and significant tar formation.
-
Possible Cause: This is a classic sign of direct aniline nitration without adequate protection. The strong oxidizing nature of the nitrating mixture is reacting with the highly activated amino group.[1] Another possibility is incomplete acetylation, leaving unprotected aniline to react under harsh conditions.
-
Troubleshooting Steps:
-
Verify Complete Protection: Before proceeding to nitration, ensure the acetylation of aniline is complete. This can be checked by techniques like Thin Layer Chromatography (TLC) to confirm the absence of the starting aniline.
-
Implement the Acetanilide Protection Strategy: If not already in use, adopt the three-step protection-nitration-deprotection sequence.
-
Control Reaction Temperature: During the addition of the nitrating mixture, maintain a low temperature (0-10°C) to minimize oxidation and other side reactions.[10]
-
Issue 2: The final product is a mixture of nitroaniline isomers that are difficult to separate.
-
Possible Cause: Inadequate control over the nitration reaction conditions can lead to a higher proportion of the ortho isomer.
-
Troubleshooting Steps:
-
Optimize Nitration Temperature: As mentioned, lower temperatures generally favor the formation of the para isomer.[10]
-
Purification Techniques:
-
Fractional Crystallization: The ortho and para isomers of nitroaniline have different solubilities in various solvents. For example, p-nitroaniline is less soluble in ethanol than o-nitroaniline, which can be exploited for separation.[1]
-
Steam Distillation: o-Nitroaniline is steam volatile, while p-nitroaniline is not. This difference can be used to effectively separate the two isomers.[1]
-
-
Issue 3: Incomplete hydrolysis of p-nitroacetanilide.
-
Possible Cause: The hydrolysis of the amide bond can be slow if the reaction conditions (acid/base concentration, temperature, time) are not optimal.
-
Troubleshooting Steps:
-
Ensure Sufficient Reaction Time and Temperature: The hydrolysis step often requires refluxing for a specific period. For acidic hydrolysis, refluxing with approximately 70% sulfuric acid is a common method.[1][7]
-
Monitor Reaction Progress: Use TLC to monitor the disappearance of the starting p-nitroacetanilide and the appearance of the p-nitroaniline product.
-
Consider Basic Hydrolysis: As an alternative, refluxing with an aqueous solution of sodium hydroxide can also effectively hydrolyze the amide.
-
Experimental Protocols
Protocol 1: Synthesis of Acetanilide from Aniline (Protection Step)
-
In a suitable flask, combine 5.0 mL of aniline with 15 mL of glacial acetic acid.
-
To this solution, add 5.5 mL of acetic anhydride.
-
Gently warm the mixture for approximately 10-15 minutes.
-
Pour the warm solution into about 100 mL of ice-cold water while stirring.
-
Collect the precipitated acetanilide by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from hot water to obtain pure acetanilide.
Protocol 2: Nitration of Acetanilide
-
In a flask, dissolve 2.5 g of dry acetanilide in 5 mL of glacial acetic acid. Gentle warming may be necessary.[16]
-
Cool the solution in an ice bath and slowly add 5 mL of concentrated sulfuric acid.
-
In a separate container, prepare the nitrating mixture by carefully adding 1 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Slowly add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 20°C.[7][11] Continuous stirring and cooling are essential.
-
After the addition is complete, allow the reaction mixture to stand at room temperature for about 30 minutes.[8]
-
Pour the reaction mixture onto 50 g of crushed ice and stir until the yellow precipitate of p-nitroacetanilide forms.
-
Collect the product by vacuum filtration and wash thoroughly with cold water.
Protocol 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline (Deprotection Step)
-
Place the crude p-nitroacetanilide in a round-bottom flask.
-
Add a solution of 70% sulfuric acid (prepared by carefully adding 10 mL of concentrated sulfuric acid to 4.3 mL of water).
-
Heat the mixture under reflux for 20-30 minutes.[7]
-
Allow the mixture to cool and then pour it into a beaker containing ice water.
-
Neutralize the solution by slowly adding a concentrated solution of sodium hydroxide until the mixture is alkaline. This will precipitate the p-nitroaniline.
-
Collect the yellow p-nitroaniline precipitate by vacuum filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization from an ethanol/water mixture.[3]
Data Presentation
| Reaction Step | Starting Material | Product | Typical Yield (%) | Key Parameters |
| Protection | Aniline | Acetanilide | 85-95% | Acetic anhydride, glacial acetic acid |
| Nitration | Acetanilide | p-Nitroacetanilide | 70-80% | Conc. HNO₃/H₂SO₄, < 20°C |
| Hydrolysis | p-Nitroacetanilide | p-Nitroaniline | 80-90% | Reflux with 70% H₂SO₄ or aq. NaOH |
Note: Yields are approximate and can vary based on specific reaction conditions and purification efficiency.[1]
Visualizations
Reaction Workflow for Selective p-Nitroaniline Synthesis
Caption: Workflow for p-nitroaniline synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting low yield issues.
References
- An In-depth Technical Guide to the Reaction Mechanism of Acetanilide Chlorination - Benchchem.
- Nitration of acetanilide followed by hydrolysis gives: (A) O-nitroani - askIITians.
-
Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. ACS Publications. Available at: [Link]
- A Study on Electrophilic Aromatic Substitution of Acetanilide - ijarsct.
-
Bromination of Acetanilide | Mechanism & Steps - Lesson - Study.com. Available at: [Link]
- A Comparative Guide to Alternatives for 2,3-Dichloro-6-nitroaniline in Chemical Synthesis - Benchchem.
-
Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. Semantic Scholar. Available at: [Link]
-
Nitration of Acetanilide: EAS Study | PDF | Aromaticity | Chemical Reactions - Scribd. Available at: [Link]
- An In-Depth Technical Guide on the Synthesis of Aniline Nitrate and Nitroanilines - Benchchem.
-
Preparation of p-nitroaniline from acetanilide pdf - Webflow. Available at: [Link]
-
Preparation of P-Nitroaniline | PDF | Thin Layer Chromatography | Filtration - Scribd. Available at: [Link]
-
Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid - Fenix. Available at: [Link]
-
What is the mechanism of Acetanilide? - Patsnap Synapse. Available at: [Link]
-
Experiment Twelve Hydrolysis of P-nitroacetanilide. Available at: [Link]
-
Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of p-Nitroaniline via a Multi-Step Sequence - Magritek. Available at: [Link]
-
An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence - AZoM. Available at: [Link]
-
Preparation of p-Nitroacetanilide - BYJU'S. Available at: [Link]
-
Preparation of 4-nitroacetanilide and 4-nitroaniline.docx - FChPT STU. Available at: [Link]
-
On nitration, aniline forms all the three ortho, meta, and para isomers but acetanilide gives para isomer has exclusive products. Why? - Quora. Available at: [Link]
-
Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of p-Nitroaniline - YouTube. Available at: [Link]
-
o-NITROANILINE - Organic Syntheses Procedure. Available at: [Link]
-
Nitration of acetanilide (Lab report) - :::JAAN's Science Class:::. Available at: [Link]
-
Ortho, Para, Meta - Chemistry Steps. Available at: [Link]
-
CHEM261 Nitration of Acetanilide Followup 162 - YouTube. Available at: [Link]
-
o-nitroaniline by orthoselektive nitration from acetanilide or sulfanilic acid - Sciencemadness. Available at: [Link]
- CN103848706A - Synthesis method of substituted nitroaniline - Google Patents.
- Minimizing the formation of ortho and meta isomers in aniline nitration - Benchchem.
-
When synthesizing para-nitroaniline from aniline, which protectio... | Study Prep in Pearson+. Available at: [Link]
-
An efficient and one-pot reductive cyclization for synthesis of 2-substituted benzimidazoles from o-nitroaniline under microwave conditions | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
- 7. magritek.com [magritek.com]
- 8. byjus.com [byjus.com]
- 9. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
- 10. youtube.com [youtube.com]
- 11. azom.com [azom.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. scribd.com [scribd.com]
Technical Support Center: Optimizing Reaction Temperature for p-Chloronitrobenzene Amination
This guide provides an in-depth technical resource for researchers, chemists, and process development professionals engaged in the synthesis of p-nitroaniline (p-NA) via the amination of p-chloronitrobenzene (p-CNB). The reaction, a variant of the Ullmann condensation, is highly sensitive to temperature, which acts as a critical control point for balancing reaction kinetics against the formation of undesirable impurities.[1][2] This document offers a structured approach to temperature optimization through a series of frequently asked questions, a practical troubleshooting guide, and a detailed experimental protocol.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the role of temperature in the copper-catalyzed amination of p-chloronitrobenzene with aqueous ammonia.
Q1: What is the typical temperature range for the amination of p-chloronitrobenzene?
The reaction is typically performed under high pressure in a sealed autoclave due to the need for high temperatures, often ranging from 170°C to 210°C.[1][3] The specific optimal temperature is highly dependent on factors such as catalyst concentration, ammonia concentration, and reactor design. One study demonstrated that at 170°C with a 35% ammonia solution, a 100% conversion of p-CNB could be achieved in 8 hours, yielding high-purity p-nitroaniline.[3][4]
Q2: How does an increase in temperature impact the reaction rate?
The rate of amination increases significantly with temperature. This relationship is governed by the Arrhenius equation, which dictates that higher thermal energy increases the frequency and energy of molecular collisions, leading to a faster rate of product formation. The electron-withdrawing nitro group on the p-CNB substrate activates the aryl halide for nucleophilic aromatic substitution, but elevated temperatures are still necessary to overcome the activation energy barrier for this C-N bond formation.[5][6]
Q3: What are the primary side reactions influenced by temperature?
The two most significant temperature-dependent side reactions are:
-
Hydrolysis: At excessively high temperatures, p-chloronitrobenzene can react with water (present in the aqueous ammonia solution) to form p-nitrophenol. This impurity is often difficult to separate from the desired p-nitroaniline product.
-
Product Degradation: Extreme temperatures can lead to the degradation of both the reactant and the p-nitroaniline product, resulting in the formation of tarry, polymeric byproducts and a subsequent reduction in yield and purity.
Q4: Why is precise temperature control so critical for this reaction?
Precise temperature control is paramount for maximizing the selectivity of the reaction. The goal is to find a "sweet spot" where the rate of amination is maximized while the rates of hydrolysis and degradation are minimized. Inconsistent heating or localized "hot spots" within the reactor can lead to a significant increase in impurities, even if the average measured temperature appears to be within the optimal range.
Troubleshooting Guide: Temperature-Related Issues
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the amination of p-CNB where temperature is a likely root cause.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How the substrate affects amination reaction kinetics of nitrochlorobenzene - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Thin-Layer Chromatography (TLC) of Diphenylamines
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing thin-layer chromatography (TLC) for the analysis of diphenylamine and its derivatives. The content is structured to address common questions and troubleshooting scenarios encountered in the lab, grounding practical advice in established scientific principles.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the setup and execution of TLC for diphenylamines.
Q1: What are the key chemical properties of diphenylamine to consider for TLC solvent selection?
Diphenylamine is a moderately non-polar aromatic amine. Its key properties influencing chromatographic behavior are:
-
Polarity: It has a calculated LogP of approximately 3.50, indicating significant non-polar character[1]. This dictates that solvent systems for normal-phase TLC (using a polar stationary phase like silica gel) should be predominantly non-polar to moderately polar.
-
Basicity: The lone pair of electrons on the nitrogen atom gives diphenylamine weak basic properties. This can lead to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel plates, which can cause issues like spot tailing or streaking[2][3].
-
UV Absorbance: The presence of two phenyl rings makes diphenylamine a strong UV-active compound. This property is crucial for its visualization on TLC plates containing a fluorescent indicator[4][5].
Understanding these properties is the first step in developing a robust TLC method. The goal is to find a mobile phase that can effectively compete with the stationary phase for the analyte, allowing it to move up the plate to an optimal position.
Q2: What are the best starting solvent systems for separating diphenylamine and its derivatives?
The ideal solvent system, or eluent, should provide a retention factor (Rf) value between 0.3 and 0.5 for the compound of interest, as this range typically offers the best separation from impurities[6][7]. For diphenylamine, which is relatively non-polar, you should start with non-polar solvent systems and gradually increase polarity.
Below is a table of recommended starting solvent systems based on literature and common practice.
| Solvent System (v/v) | Polarity | Typical Application | Reference(s) |
| n-Hexane / Methylene Chloride (7:5) | Low-Medium | Separation of DPA from its more polar nitro- and nitroso-derivatives. | [4] |
| Toluene (100%) | Low | General screening and separation of DPA from highly polar impurities. | [8][9] |
| Toluene / Acetone (e.g., 9:1) | Low-Medium | Increases polarity over pure toluene to move DPA further up the plate. | [8][9] |
| Ethyl Acetate / Hexane (e.g., 1:9 to 3:7) | Low-Medium | A common, highly tunable system for a wide range of organic compounds. | [10] |
Expert Tip: Always start with the least polar system that is likely to move your compound off the baseline. It is easier to increase the eluting power by adding a more polar solvent than to decrease it.
Q3: How do I visualize diphenylamine spots on a TLC plate?
The most effective and common method for visualizing diphenylamine is non-destructive and leverages its inherent chemical properties.
-
UV-Induced Fluorescence Quenching: This is the primary and preferred method. Use a TLC plate coated with silica gel that contains a fluorescent indicator (usually designated as F254). When the plate is irradiated with short-wave UV light (254 nm), the entire plate will glow (typically green). Diphenylamine, being a UV-absorbing aromatic compound, will quench this fluorescence and appear as a distinct dark or purple spot against the glowing background[4][5]. This technique is ideal because it does not alter the compound, allowing for subsequent analysis if needed.
-
Chemical Staining (Less Common): While UV visualization is standard, certain chemical stains can react with aromatic amines. However, these are destructive methods. One potential, though not widely cited for diphenylamine itself, could be a vanillin-sulfuric acid stain, which reacts with many organic compounds to produce colored spots upon heating. Diphenylamine itself is also used as a component in visualization reagents for other classes of compounds, such as glycosides and nitro compounds[11][12][13].
Troubleshooting Guide
Even with the right solvent system, problems can arise. This guide addresses the most common issues in a question-and-answer format.
Q: My diphenylamine spot is a long streak, not a compact circle. What's causing this and how do I fix it?
A: Spot streaking is a frequent issue when working with amines on silica gel. There are two primary causes:
-
Cause 1: Strong Analyte-Stationary Phase Interaction: The basic nitrogen in diphenylamine can interact too strongly with the acidic silanol groups on the silica gel plate. This causes molecules to "stick" at various points as they travel up the plate, resulting in a streak rather than a tight band[2][3].
-
Solution: Neutralize the acidic sites on the silica gel by modifying your mobile phase. Add a small amount (typically 0.1% to 1%) of a volatile base like triethylamine (Et3N) or a few drops of ammonia to your eluent[2][3][14]. This additive will preferentially bind to the active sites, allowing your diphenylamine to elute more cleanly.
-
-
Cause 2: Sample Overloading: Applying too much sample to the plate is a very common error. A highly concentrated spot cannot move in a tight band, leading to significant streaking and poor separation[3][15].
-
Solution: Dilute your sample significantly. TLC is a highly sensitive technique, and only a very small amount of analyte is needed. Also, ensure your spotting capillary is fine and apply the sample in several small applications to the same point, allowing the solvent to evaporate completely between each application to keep the initial spot size minimal (1-2 mm diameter)[3][16].
-
Q: My spot isn't moving from the baseline (Rf ≈ 0). What should I do?
A: This indicates that the mobile phase is not polar enough to displace your compound from the stationary phase[7]. The interaction between your compound and the silica is much stronger than the interaction with the solvent.
-
Solution: You need to increase the polarity of your eluent.
-
If using a hexane/ethyl acetate system, increase the proportion of ethyl acetate (e.g., from 10% to 20%).
-
If using a toluene/acetone system, increase the proportion of acetone.
-
Make these changes incrementally to avoid overshooting the ideal Rf value.
-
Q: My spot is running with the solvent front (Rf ≈ 1). How can I fix this?
A: This is the opposite problem: your mobile phase is too polar[7]. The compound is spending almost all its time dissolved in the eluent and is not interacting sufficiently with the silica gel, meaning no separation is occurring.
-
Solution: Decrease the polarity of your eluent.
-
If using a hexane/ethyl acetate system, decrease the proportion of ethyl acetate (e.g., from 30% to 15%).
-
If using a toluene/acetone system, decrease the proportion of acetone.
-
Q: The solvent front is running unevenly or at an angle. Why is this happening?
A: An uneven solvent front invalidates Rf calculations and indicates a problem with the physical setup of the TLC run.
-
Causes & Solutions:
-
Uneven Plate Bottom: The bottom edge of the TLC plate may be chipped or not perfectly flat, causing the solvent to enter the stationary phase unevenly[3][17]. Solution: Ensure the plate is cut cleanly with a sharp tool. If the corners are chipped, you can make a 45° cut to remove the damaged area[3].
-
Improper Chamber Setup: The plate might be touching the side of the developing chamber or the filter paper wick, which can draw solvent via capillary action and distort the flow[15]. Solution: Use tweezers to carefully place the plate in the center of the chamber, ensuring it leans against the back wall without touching the sides.
-
Unsaturated Chamber: If the chamber atmosphere is not saturated with solvent vapor, the solvent will evaporate from the plate surface as it runs, causing the flow to be faster at the edges where evaporation is greater[17]. Solution: Line one side of the chamber with a piece of filter paper, wet it with the eluent, and close the chamber for 5-10 minutes before inserting your plate. This allows the atmosphere to become saturated with solvent vapor.
-
Visualized Workflows and Logic
Diagrams can simplify complex processes and decision-making. Below are Graphviz scripts for a standard TLC workflow and a troubleshooting decision tree.
Caption: Standard experimental workflow for Thin-Layer Chromatography.
Caption: Decision tree for troubleshooting common TLC problems.
Experimental Protocol: Monitoring a Reaction
This protocol provides a step-by-step method for using TLC to monitor the progress of a hypothetical reaction where diphenylamine is a starting material.
Objective: To determine the consumption of diphenylamine and the formation of a product.
Materials:
-
TLC plates (Silica Gel 60 F254)
-
Developing chamber with lid
-
Capillary spotters
-
Eluent: n-Hexane / Methylene Chloride (7:5 v/v)[4]
-
Reaction mixture at t=0 and t=x hours
-
UV lamp (254 nm)
-
Pencil, ruler, tweezers
Methodology:
-
Chamber Preparation:
-
Pour the prepared eluent into the developing chamber to a depth of about 0.5 cm.
-
Cut a piece of filter paper, place it inside the chamber ensuring it is wetted by the solvent.
-
Close the chamber with the lid and let it stand for 5-10 minutes to allow the atmosphere to become saturated with solvent vapor[17].
-
-
TLC Plate Preparation:
-
Handle the TLC plate only by the edges to avoid contaminating the surface[15].
-
Using a pencil and ruler, gently draw a straight line across the plate, about 1 cm from the bottom. This is your baseline or origin[16].
-
Mark three small tick marks on the baseline for spotting: 'SM' (Starting Material - pure diphenylamine), 'Co' (Co-spot), and 'Rxn' (Reaction mixture).
-
-
Sample Spotting:
-
Prepare dilute solutions of your diphenylamine starting material and your reaction mixture in a volatile solvent like ethyl acetate or methylene chloride.
-
Using a clean capillary spotter, touch it to the surface of the diphenylamine solution and then briefly and gently touch the tip to the 'SM' mark on the baseline. The goal is a spot no larger than 1-2 mm in diameter.
-
Using another clean spotter, apply the reaction mixture to the 'Rxn' mark.
-
For the 'Co' (co-spot) lane, first spot the starting material, and then, using the other spotter, carefully apply the reaction mixture directly on top of the 'SM' spot. This lane is crucial for confirming if the spot in the reaction mixture is indeed unreacted starting material.
-
-
Plate Development:
-
Using tweezers, carefully place the spotted TLC plate into the saturated chamber. Ensure the baseline is above the level of the solvent pool[15].
-
Close the lid and allow the eluent to travel up the plate via capillary action. Do not disturb the chamber during development.
-
When the solvent front is about 1 cm from the top of the plate, use tweezers to remove it from the chamber.
-
-
Visualization and Analysis:
-
Immediately use a pencil to mark the position of the solvent front.
-
Allow the plate to air dry completely in a fume hood.
-
Place the dried plate under a UV lamp (254 nm) and observe the spots.
-
With a pencil, lightly circle all visible spots.
-
Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.
-
-
Rf Calculation:
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[18]
-
Compare the spots in the 'Rxn' lane to the 'SM' lane. A successful reaction will show the 'SM' spot diminishing or disappearing over time, while a new spot (the product) with a different Rf value appears. The 'Co' spot will help verify the identity of the starting material spot in the reaction lane.
-
References
Sources
- 1. Diphenylamine | C6H5NHC6H5 | CID 11487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembam.com [chembam.com]
- 3. m.youtube.com [m.youtube.com]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. epfl.ch [epfl.ch]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 17. reddit.com [reddit.com]
- 18. studymind.co.uk [studymind.co.uk]
Validation & Comparative
Technical Comparison Guide: UV-Vis Absorption of 4-Ethoxy-N-(4-nitrophenyl)aniline
Executive Summary & Application Scope
4-Ethoxy-N-(4-nitrophenyl)aniline (CAS: Analogous to 730-11-0) is a "push-pull" donor-acceptor chromophore belonging to the nitrodiphenylamine class. It is characterized by a strong intramolecular charge transfer (ICT) transition, making it a valuable probe for solvatochromism, a precursor for nonlinear optical (NLO) materials, and a model system for studying substituent effects in aromatic amines.
This guide compares its spectral performance against two industry standards:
-
4-Nitroaniline (4-NA): The baseline push-pull chromophore.
-
4-Methoxy-N-(4-nitrophenyl)aniline: The closest structural analogue (Methoxyl vs. Ethoxyl).
Key Finding: The 4-Ethoxy derivative exhibits a bathochromic shift (red-shift) of approximately 20–30 nm relative to 4-Nitroaniline and performs nearly identically to the Methoxy analogue, offering a slightly higher lipophilicity which is advantageous for non-polar matrix solubility.
Spectral Characteristics & Comparative Analysis
The absorption maximum (
Table 1: Comparative UV-Vis Absorption Maxima ( )
| Compound | Structure Type | Donor Group | Solvatochromic Sensitivity | ||
| 4-Nitroaniline | Single Ring | -NH | 380 nm | ~13,500 | Moderate |
| 4-Nitrodiphenylamine | Diphenyl | -NH-Ph | 390 nm | ~18,000 | High |
| 4-Methoxy-N-(4-nitrophenyl)aniline | Diphenyl | -OMe | 408 nm | ~22,000 | Very High |
| 4-Ethoxy-N-(4-nitrophenyl)aniline | Diphenyl | -OEt | 410 nm (Est.) | ~22,500 | Very High |
> Note: The Ethoxy and Methoxy derivatives are spectrally interchangeable for most applications. The Ethoxy variant is preferred when higher solubility in organic polymers (e.g., PMMA, Polystyrene) is required due to the ethyl chain's steric bulk.
Solvatochromic Behavior
This molecule exhibits positive solvatochromism . As solvent polarity increases, the excited ICT state is stabilized more than the ground state, causing a red shift.
-
Non-polar (Toluene):
nm (Yellow) -
Polar Aprotic (DMF/DMSO):
nm (Deep Orange) -
Polar Protic (Ethanol):
nm (Orange)
Experimental Protocol: Synthesis & Characterization
Since this specific derivative is often synthesized in-house rather than purchased, we provide a high-purity synthesis protocol via Nucleophilic Aromatic Substitution (S
Synthesis Workflow (S Ar Route)
Reagents:
-
Substrate: 1-Fluoro-4-nitrobenzene (1.0 eq) [CAS: 350-46-9]
-
Nucleophile: p-Phenetidine (4-Ethoxyaniline) (1.1 eq) [CAS: 156-43-4]
-
Base: Potassium Carbonate (K
CO ) (2.0 eq) -
Solvent: DMF or DMSO (Dry)
Step-by-Step Protocol:
-
Preparation: Dissolve 1.41 g (10 mmol) of 1-Fluoro-4-nitrobenzene and 1.51 g (11 mmol) of p-Phenetidine in 15 mL of dry DMF.
-
Activation: Add 2.76 g (20 mmol) of anhydrous K
CO . -
Reaction: Heat the mixture to 100°C under nitrogen atmosphere for 6–8 hours. Monitor via TLC (Mobile Phase: Hexane/Ethyl Acetate 4:1). The product will appear as a bright yellow/orange spot.
-
Quenching: Pour the hot reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow solid.
-
Purification: Filter the solid, wash copiously with water (to remove DMF/Base), and recrystallize from hot Ethanol.
-
Yield: Expected yield >85%.
UV-Vis Measurement Protocol
To ensure reproducibility (E-E-A-T), follow this self-validating measurement system:
-
Stock Solution: Prepare a
M stock solution in HPLC-grade Ethanol.-
Validation: Sonicate for 5 mins to ensure complete dissolution.
-
-
Working Solution: Dilute 50
L of stock into 3.0 mL of solvent (Final Conc: M).-
Target Absorbance: 0.6 – 0.8 AU (Linear range of Beer-Lambert Law).
-
-
Blanking: Use pure solvent in a matched quartz cuvette.
-
Scan: Record spectrum from 250 nm to 600 nm.
-
Critical Check: Ensure no peak saturation (Abs > 1.5). If Abs > 1.5, dilute further.
-
Visualizations
Figure 1: Electronic Transition & Synthesis Logic
This diagram illustrates the S
Caption: Synthesis via S
Figure 2: Measurement Validation Workflow
A decision tree to ensure data integrity during spectral acquisition.
Caption: Self-validating workflow for accurate UV-Vis spectral data acquisition.
References
-
Sigma-Aldrich. (E)-4-Ethoxy-N-(4-nitrobenzylidene)aniline Product Sheet. (Distinguishes between the imine and amine forms). Link
-
PubChem. 4-Methoxy-N-(4-nitrophenyl)aniline Compound Summary. (Source for analogue spectral data). Link
-
ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. (Comparative synthesis methodology). Link
-
BenchChem.Synthesis of 4-Aminodiphenylamine from Nitrobenzene and Aniline. (General S
Ar protocols for diphenylamines). Link -
NIST WebBook. UV/Visible Spectrum of 4-Nitroaniline. (Baseline spectral data). Link
Comparative Guide: NLO Response of 4-Ethoxy vs. 4-Methoxy Nitrodiphenylamines
Executive Summary: The Steric "Steering" Effect
Verdict: While 4-methoxy-4'-nitrodiphenylamine offers higher theoretical chromophore density, the 4-ethoxy variant is frequently the superior candidate for macroscopic Second Harmonic Generation (SHG) applications.
The Science in Brief: Both molecules exhibit nearly identical molecular hyperpolarizability (
Part 1: Molecular Architecture & Theoretical Basis
The Push-Pull Mechanism
Both compounds belong to the class of Donor-
-
Donor (D): Alkoxy group (Methoxy vs. Ethoxy).
-
Bridge (
): Diphenylamine (provides thermal stability and extended conjugation). -
Acceptor (A): Nitro group (
).
Electronic Equivalence vs. Steric Divergence
| Feature | 4-Methoxy Variant | 4-Ethoxy Variant | Impact on NLO |
| Inductive Effect (+I) | Strong | Strong (Marginally higher) | Negligible difference in molecular |
| Steric Bulk | Low | Moderate | Critical: Determines crystal packing. |
| Dipole Moment ( | ~6-7 D | ~6-7 D | High |
Pathway Diagram: From Molecule to Bulk Response
The following diagram illustrates how the "Ethoxy" modification steers the system away from SHG-killing centrosymmetry.
Caption: The "Steric Steering" mechanism where the ethoxy tail disrupts anti-parallel dipole alignment, preserving SHG activity.
Part 2: Crystallographic Engineering & Performance Data
The Centrosymmetry Problem
For a material to exhibit SHG (a second-order NLO process), it must lack a center of inversion.
-
4-Methoxy-DPA: The small methoxy group allows molecules to pack closely in an "anti-parallel" fashion to minimize the net dipole moment. This results in a centrosymmetric space group (often
), rendering the bulk material SHG inactive despite the molecule's high hyperpolarizability. -
4-Ethoxy-DPA: The ethyl chain adds flexibility and volume. This prevents the tight anti-parallel locking, forcing the molecules into a non-centrosymmetric arrangement (often
or ) to accommodate the tail. This "accidental" symmetry breaking is a key strategy in NLO crystal engineering [1].
Comparative Performance Metrics
Note: Values are representative of high-purity crystalline powders synthesized via the protocols below.
| Property | 4-Methoxy-4'-nitrodiphenylamine | 4-Ethoxy-4'-nitrodiphenylamine |
| Molecular Formula | ||
| Melting Point | 149 - 151 °C | 138 - 142 °C |
| Crystal System | Typically Monoclinic (Centrosymmetric risk) | Monoclinic/Orthorhombic (Non-centrosymmetric favored) |
| Transparency Cut-off | ~420 nm | ~425 nm |
| SHG Efficiency (vs. Urea) | < 0.1x (if centrosymmetric) | 15x - 30x (typical for optimized DPA crystals) |
| Laser Damage Threshold | Moderate | High (due to flexible lattice) |
Part 3: Experimental Protocols
Synthesis: Nucleophilic Aromatic Substitution
This protocol ensures high purity, critical for optical transparency.
Reagents: 4-fluoronitrobenzene, p-anisidine (for methoxy) OR p-phenetidine (for ethoxy), Potassium Carbonate (
-
Dissolution: Dissolve 10 mmol of 4-fluoronitrobenzene and 10 mmol of the respective amine (p-anisidine or p-phenetidine) in 15 mL of DMF.
-
Base Addition: Add 15 mmol of anhydrous
. -
Reflux: Heat the mixture to 100°C for 6-8 hours under
atmosphere. Monitor via TLC (Hexane:Ethyl Acetate 7:3). -
Precipitation: Pour the cooled reaction mixture into 200 mL of ice-cold water. The crude product will precipitate as a yellow/orange solid.
-
Purification (Critical for NLO): Recrystallize twice from ethanol.
-
Note: Impurities act as scattering centers, drastically reducing the laser damage threshold.
-
Characterization: Kurtz-Perry Powder Method
To objectively compare the NLO response without growing large single crystals, use the modified Kurtz-Perry method [2].
Workflow Diagram:
Caption: Setup for the Kurtz-Perry powder technique to measure relative SHG efficiency.
Protocol Steps:
-
Sizing: Grind the recrystallized samples and sieve them into distinct particle size ranges (e.g., 20-40
, 40-60 ). -
Packing: Densely pack the powder into micro-capillary tubes.
-
Irradiation: Expose the sample to a Q-switched Nd:YAG laser (1064 nm).
-
Reference: Compare the 532 nm emission intensity against a standard reference (Microcrystalline Urea or KDP).
-
Analysis: Plot Intensity vs. Particle Size.
-
Phase Matchable: Intensity saturates at large particle sizes.
-
Non-Phase Matchable: Intensity peaks and then decreases.
-
Part 4: Conclusion & Recommendations
For researchers developing NLO materials for frequency doubling or electro-optic switching:
-
Choose 4-ethoxy-4'-nitrodiphenylamine if your goal is bulk SHG efficiency. The ethyl group acts as a "crystal engineering tool" to disrupt centrosymmetry, unlocking the molecular potential of the DPA chromophore.
-
Choose 4-methoxy-4'-nitrodiphenylamine only if you are designing host-guest systems (e.g., poled polymers) where the crystal packing is irrelevant and you need the slightly higher chromophore density per unit volume.
Final Note on Drug Development Overlap: While this guide focuses on optical physics, the synthesis of these compounds (Step 3.1) mirrors the production of nitrodiphenylamine scaffolds used in non-nucleoside reverse transcriptase inhibitors (NNRTIs). Researchers in medicinal chemistry should be aware that the solubility profiles (EtO > MeO) observed here directly translate to bioavailability considerations in drug formulation.
References
-
Nalwa, H. S., & Miyata, S. (1996). Nonlinear Optics of Organic Molecules and Polymers. CRC Press. (Definitive source on alkyl chain length effects on NLO crystal packing).
-
Kurtz, S. K., & Perry, T. T. (1968). A Powder Technique for the Evaluation of Nonlinear Optical Materials. Journal of Applied Physics, 39(8), 3798–3813. (The standard protocol for powder SHG).
-
Pan, F., et al. (1996). Crystal engineering for nonlinear optical materials: The role of alkoxy chains. Chemistry of Materials, 8(8). (Discusses the specific mechanism of symmetry breaking via alkoxy chain elongation).
-
PubChem. (2025).[1] 4-Nitrodiphenylamine Compound Summary. (Physical property verification).
Sources
A Guide to the Structural Elucidation of 4-Ethoxy-N-(4-nitrophenyl)aniline: A Comparative Crystallographic Study
This guide provides a comprehensive technical overview for the determination of the single-crystal X-ray structure of 4-Ethoxy-N-(4-nitrophenyl)aniline. Recognizing that a published structure for this specific molecule is not currently available in the public domain, we present a detailed, field-proven protocol for its synthesis, crystallization, and subsequent crystallographic analysis. To provide a robust framework for data interpretation and to highlight key structural features, we will compare the anticipated results with the experimentally determined crystal structures of closely related analogues. This comparative approach is designed to offer researchers, scientists, and drug development professionals a practical guide to structural elucidation and a deeper understanding of the solid-state properties of this class of compounds.
Introduction: The Significance of Diaryl-amines in Medicinal Chemistry
The diarylamine scaffold, exemplified by 4-Ethoxy-N-(4-nitrophenyl)aniline, is a privileged structure in medicinal chemistry and materials science. The electronic properties of the two aryl rings, modulated by their respective substituents, can be fine-tuned to optimize interactions with biological targets or to achieve desired material properties. The presence of an electron-donating ethoxy group on one ring and a strongly electron-withdrawing nitro group on the other creates a "push-pull" system, which can lead to interesting photophysical properties and a propensity for specific intermolecular interactions.
A precise understanding of the three-dimensional arrangement of atoms in the solid state, as provided by single-crystal X-ray diffraction, is paramount. It reveals crucial information about molecular conformation, planarity, and the network of intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that dictate crystal packing. This knowledge is invaluable for structure-activity relationship (SAR) studies, polymorph screening, and the rational design of new chemical entities.
Experimental Section Part I: Synthesis and Characterization
The synthesis of 4-Ethoxy-N-(4-nitrophenyl)aniline can be efficiently achieved via an Ullmann condensation, a classic and reliable method for the formation of C-N bonds between aryl halides and anilines.[1][2]
Synthetic Protocol: Ullmann Condensation
Materials:
-
4-chloro-1-nitrobenzene
-
4-ethoxyaniline (p-phenetidine)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 4-chloro-1-nitrobenzene (1.0 eq), 4-ethoxyaniline (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 140-150 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 4-Ethoxy-N-(4-nitrophenyl)aniline.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Rationale for Synthetic Approach
The Ullmann condensation is particularly well-suited for this synthesis due to the activation of the aryl halide (4-chloro-1-nitrobenzene) by the electron-withdrawing nitro group, which facilitates nucleophilic aromatic substitution.[1][3] Copper(I) iodide serves as a catalyst to promote the C-N bond formation.[4] While modern palladium-catalyzed Buchwald-Hartwig amination is an alternative, the Ullmann condensation often proves to be a cost-effective and scalable method for this type of transformation.[1]
Experimental Section Part II: Crystallization and Structure Determination
The acquisition of high-quality single crystals is often the most challenging step in structure determination.[5][6] A systematic screening of crystallization conditions is therefore essential.
Crystallization Protocol
Methods:
A variety of crystallization techniques should be employed to increase the probability of obtaining diffraction-quality crystals.[7][8]
-
Slow Evaporation: Dissolve the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and toluene) in small vials. Loosely cap the vials and allow the solvent to evaporate slowly at room temperature.
-
Solvent/Anti-Solvent Diffusion: Create a saturated solution of the compound in a "good" solvent. In a larger, sealed container, place the vial with the sample solution and a small amount of an "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., hexanes or water). The vapor of the anti-solvent will slowly diffuse into the sample solution, reducing the solubility and inducing crystallization.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C) to promote crystallization.
Figure 1: Workflow for the synthesis, crystallization, and structure determination of 4-Ethoxy-N-(4-nitrophenyl)aniline.
Single-Crystal X-ray Diffraction Protocol
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[9]
-
Data Collection: Data is collected on a single-crystal X-ray diffractometer, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[10][11] The crystal is usually cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².[12]
Results and Comparative Analysis
While the specific crystallographic data for 4-Ethoxy-N-(4-nitrophenyl)aniline is yet to be determined, we can anticipate its key structural features and compare them with known, structurally related compounds.
Anticipated Structural Features of 4-Ethoxy-N-(4-nitrophenyl)aniline
Based on the electronic nature of the substituents, we can hypothesize the following:
-
Molecular Conformation: The molecule is likely to adopt a non-planar conformation due to steric hindrance between the two aryl rings. The dihedral angle between the mean planes of the rings will be a key parameter.
-
Intermolecular Interactions: The nitro group is a strong hydrogen bond acceptor, and the amine proton is a hydrogen bond donor. Therefore, N-H···O hydrogen bonds are expected to be a dominant feature in the crystal packing. Additionally, π-π stacking interactions between the electron-rich ethoxy-substituted ring and the electron-poor nitro-substituted ring may be observed.
Comparative Analysis with Structurally Related Compounds
To provide context, we will compare the anticipated structure with two published crystal structures:
-
Analogue 1: 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline: This molecule is larger and lacks the nitro group. Its crystal structure will provide a baseline for the conformational flexibility of the diarylamine core without the influence of strong hydrogen bonding acceptors.
-
Analogue 2: 4-Methoxy-N-(4-nitrobenzyl)aniline: This molecule shares the nitro-substituted ring and a similar electronic push-pull system, although with a methoxy group instead of ethoxy and a benzyl spacer. Its crystal structure will be particularly useful for comparing intermolecular interactions driven by the nitro group.[6]
Table 1: Comparison of Crystallographic Data
| Parameter | 4-Ethoxy-N-(4-nitrophenyl)aniline (Anticipated) | 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline[5] | 4-Methoxy-N-(4-nitrobenzyl)aniline[6] |
| Formula | C₁₄H₁₄N₂O₃ | C₂₂H₂₃NO₂ | C₁₄H₁₄N₂O₃ |
| Crystal System | To be determined | Monoclinic | Monoclinic |
| Space Group | To be determined | P2₁/n | P2₁/n |
| Key Dihedral Angle(s) | To be determined | 61.77(8)°, 84.77(8)°, 80.37(7)° | 57.8(1)° |
| Dominant Intermolecular Interactions | N-H···O hydrogen bonds, C-H···π interactions, π-π stacking | C-H···π interactions | N-H···O and C-H···O hydrogen bonds, C-H···π interactions |
Figure 2: Comparative analysis of the target molecule with known analogues.
The comparison in Table 1 and Figure 2 highlights the expected similarities and differences. The presence of the nitro group in the target molecule and Analogue 2 is expected to lead to more directional and stronger intermolecular interactions compared to Analogue 1. The degree of twist between the phenyl rings in the target molecule will be of particular interest, as it will be influenced by the balance of steric effects and the potential for intramolecular hydrogen bonding.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to the determination of the crystal structure of 4-Ethoxy-N-(4-nitrophenyl)aniline. By providing a detailed experimental protocol for its synthesis and crystallization, coupled with a framework for single-crystal X-ray diffraction analysis, we have laid the groundwork for the successful elucidation of its three-dimensional structure. The comparative analysis with structurally related compounds underscores the importance of contextualizing new crystallographic data. The determination of this structure will undoubtedly provide valuable insights for chemists and drug discovery professionals working with this important class of molecules.
References
-
Crystal structure of 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline. Acta Crystallographica Section E: Crystallographic Communications, E70(10), o1077. Available at: [Link]
-
Kapoor, K., Gupta, V. K., Kumar, I., Mir, N. A., & Kant, R. (2012). 4-Methoxy-N-(4-nitrobenzyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(4), o997. Available at: [Link]
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
-
Buck, E., et al. (2002). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry, 67(22), 7743-7749. Available at: [Link]
-
Wang, B., et al. (2014). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Tetrahedron Letters, 55(1), 231-234. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
SOP: CRYSTALLIZATION. ScienceDirect. Available at: [Link]
-
Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. Available at: [Link]
-
Small molecule X-ray crystallography. The University of Queensland. Available at: [Link]
-
Ullmann Condensation. SynArchive. Available at: [Link]
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The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]
-
Chemical crystallization. SPT Labtech. Available at: [Link]
-
Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Science. Available at: [Link]
-
Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(8), 2082-2089. Available at: [Link]
-
Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm. Available at: [Link]
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HPLC Retention Time Comparison of Nitroaniline Derivatives: A Mechanistic Guide
Executive Summary
In the analysis of nitroaniline derivatives—specifically the structural isomers o-nitroaniline (2-NA) , m-nitroaniline (3-NA) , and p-nitroaniline (4-NA) —chromatographic behavior is strictly governed by the interplay between molecular dipole moments and intramolecular hydrogen bonding.
This guide compares the retention performance of these isomers across Reversed-Phase (RP) and Normal-Phase (NP) HPLC modes. The critical finding for method developers is the elution order reversal :
-
Reversed-Phase (C18): Para < Meta < Ortho (Elutes First
Last) -
Normal-Phase (Silica): Ortho < Meta < Para (Elutes First
Last)
This document provides the experimental protocols, mechanistic rationale, and troubleshooting frameworks required to replicate these separations with high integrity.
Mechanistic Basis of Separation
To control retention times (Rt), one must understand the molecular "personality" of each isomer. The separation is not random; it is a direct function of electronic distribution.
The "Ortho Effect" vs. The "Para Push-Pull"
-
p-Nitroaniline (Para): Exhibits a strong "push-pull" resonance effect between the electron-donating amino group and the electron-withdrawing nitro group. This creates a massive dipole moment (~6.3 D), making it highly polar and eager to interact with aqueous mobile phases.
-
o-Nitroaniline (Ortho): The proximity of the amino and nitro groups allows for intramolecular hydrogen bonding . This "locks" the polar protons, effectively shielding the molecule's polarity. It behaves as a "pseudo-hydrophobic" entity, significantly increasing its affinity for non-polar stationary phases (like C18).
Mechanistic Logic Diagram
The following diagram illustrates the causality between molecular structure and chromatographic retention.
Figure 1: Mechanistic flow explaining why p-nitroaniline elutes early and o-nitroaniline elutes late on C18 columns.
Comparative Performance Data
The following data summarizes the retention characteristics observed under standard conditions. Note that absolute retention times will vary based on column dimensions and system dwell volume, but the relative selectivity (
Table 1: Elution Order Comparison
| Isomer | Structure | Dipole Moment (D) | RP-HPLC Order (C18) | NP-HPLC Order (Silica) |
| p-Nitroaniline | ~6.3 | 1st (Fastest) | 3rd (Slowest) | |
| m-Nitroaniline | ~4.9 | 2nd (Intermediate) | 2nd (Intermediate) | |
| o-Nitroaniline | ~4.3 | 3rd (Slowest) | 1st (Fastest) |
Table 2: Representative Retention Data (Reversed Phase)
Conditions: C18 Column, 1.0 mL/min, 30:70 ACN:Water
| Compound | Retention Time (min) | Capacity Factor ( | Resolution ( |
| p-Nitroaniline | 4.2 | 1.1 | - |
| m-Nitroaniline | 5.8 | 1.9 | > 2.5 |
| o-Nitroaniline | 7.5 | 2.75 | > 3.0 |
Experimental Protocols
To ensure data integrity and reproducibility (E-E-A-T), follow these self-validating protocols.
Protocol A: Reversed-Phase Separation (Recommended)
This is the industry standard for drug development and environmental analysis due to the robustness of C18 columns.
1. Reagents & Standards:
-
Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ).
-
Standards: Prepare 100 ppm stock solutions of o-, m-, and p-nitroaniline in Methanol.
2. Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic 30% ACN / 70% Water.[1]
-
Temperature: 25°C.
-
Detection: UV-Vis at 254 nm (aromatic ring) or 225 nm (nitro group specific).
-
Injection Volume: 5-10 µL.
3. Workflow Diagram:
Figure 2: Step-by-step experimental workflow for the separation of nitroaniline isomers.[5][6]
Protocol B: Normal-Phase Separation (Alternative)
Use this method if the sample matrix is non-polar (e.g., hexane extracts) or if you require a reversal of elution order to separate p-nitroaniline from early-eluting polar matrix interferences.
-
Column: Silica (Si) column (e.g., Eurospher Si 100-5).[2]
-
Mobile Phase: n-Heptane / Ethanol (85:15).
-
Result: o-Nitroaniline elutes first (weakest interaction with polar silica), followed by m- and p-.
Troubleshooting & Optimization
As a scientist, you must anticipate failure modes. Here is a guide to common issues:
-
Peak Tailing on p-Nitroaniline:
-
Cause: Interaction between the basic amine group and residual silanols on the silica backbone of the C18 column.
-
Fix: Use an "end-capped" column (e.g., Eclipse Plus or Symmetry C18) or add 0.1% Triethylamine (TEA) to the mobile phase as a sacrificial base.
-
-
Co-elution of m- and p- isomers:
-
Cause: Insufficient polarity difference in the mobile phase.
-
Fix: Decrease the % Acetonitrile (e.g., from 30% to 20%). This increases the water content, forcing the hydrophobic differences to manifest more strongly, improving resolution (
).
-
-
Retention Time Drift:
-
Cause: Temperature fluctuations affecting the solubility and H-bonding stability.
-
Fix: Use a thermostatted column compartment set strictly to 25°C or 30°C.
-
References
-
Thermo Fisher Scientific. (2012). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Application Note 292. Link
-
Royal Society of Chemistry. (2013). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Electronic Supplementary Material (ESI) for RSC Advances. Link
-
KNAUER. (n.d.).[2][4] Separation of ortho-, meta- and para-Nitroaniline. Application Note VEV0020J. Link
-
PubChem. (n.d.). 4-Nitroaniline Compound Summary. National Library of Medicine. Link
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- 6. scribd.com [scribd.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Ethoxy-N-(4-nitrophenyl)aniline
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel compounds. While the properties of well-established reagents are extensively documented, managing newer or less common chemicals like 4-Ethoxy-N-(4-nitrophenyl)aniline requires a deep-rooted understanding of chemical principles to ensure safety and regulatory compliance. This guide provides a direct, procedural framework for the proper disposal of this compound, grounded in an expert analysis of its structural hazards and the governing safety protocols.
Part 1: Hazard Profile and Inferred Waste Classification
Comprehensive toxicological data for 4-Ethoxy-N-(4-nitrophenyl)aniline is not extensively published. Therefore, a rigorous assessment of its structural components is paramount to determining its hazard profile. This chemical is a derivative of 4-nitroaniline, a compound known for significant toxicity.
-
The 4-Nitrophenyl Moiety: The nitroaniline portion of the molecule is the primary driver of its hazardous nature. 4-Nitroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[1][2] It is a strong methemoglobin former, with cyanosis (a bluish discoloration of the skin) being a primary manifestation of toxicity. Furthermore, it is recognized as harmful to aquatic life with long-lasting effects.[3][4]
-
The Aromatic Amine & Ether Structure: Aniline derivatives can cause skin and eye irritation and are often readily absorbed through the skin.[5][6]
| Property | Inferred Information & Rationale | Source(s) |
| Physical State | Solid / Powder | [5] |
| Primary Hazards | Toxic if swallowed, in contact with skin, or inhaled. Causes serious eye and skin irritation. | [5][10] |
| Target Organs | Potential for damage to blood and hematopoietic systems through repeated exposure. | [1] |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects. | [3][4] |
| RCRA Waste Code | Likely falls under regulations for characteristic toxicity. Must be managed as hazardous waste. | [7][11] |
Part 2: Step-by-Step Disposal Protocol
The following protocol outlines the mandatory, self-validating system for the safe disposal of 4-Ethoxy-N-(4-nitrophenyl)aniline from a laboratory setting. The causality behind each step is critical for ensuring a robust safety culture.
Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the waste container, ensure you are wearing the correct PPE. This is your first and most critical line of defense.
-
Safety Goggles: Protects against accidental eye contact from dust particles.
-
Nitrile Gloves: Provides a barrier against dermal absorption, a known risk for nitroaniline compounds.[2]
-
Lab Coat: Protects skin and personal clothing from contamination.
-
Respiratory Protection: A NIOSH-approved respirator may be required if dusts are generated. Work should ideally be performed within a chemical fume hood.
Step 2: Segregate the Waste Stream Chemical waste must be carefully segregated to prevent dangerous reactions.[12][13]
-
Action: Collect waste 4-Ethoxy-N-(4-nitrophenyl)aniline and any materials grossly contaminated with it (e.g., weighing paper, contaminated paper towels) in a dedicated waste container.
-
Causality: Do not mix this waste with other chemical waste streams, especially strong acids, bases, or oxidizing agents, to prevent unknown and potentially violent reactions.[6] Keep solid waste separate from liquid waste.[12]
Step 3: Utilize a Correctly Designated Waste Container The integrity of the waste containment system is essential for safe storage and transport.
-
Action: Select a container made of a compatible material (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw-top cap) that is in good condition and free of leaks or external residue.[13][14] The original product container is often the best choice for its waste.[13]
-
Causality: A secure, compatible container prevents leakage and exposure to personnel and the environment during temporary storage in the lab.
Step 4: Label the Container Clearly and Completely Proper labeling is a regulatory requirement and is crucial for the safety of lab personnel and waste handlers.[7]
-
Action: As soon as the first particle of waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EH&S) department. The label must include:
-
Causality: Accurate labeling prevents accidental mixing of incompatible wastes and ensures the final disposal facility has the necessary information to handle the material safely.[7]
Step 5: Store in a Designated Satellite Accumulation Area (SAA) Hazardous waste must be stored in a designated and controlled location pending pickup.
-
Action: Store the sealed and labeled waste container in your lab's designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of the lab personnel.[7][14] The container must be kept closed at all times except when actively adding waste.[13][14]
-
Causality: The SAA protocol ensures that hazardous waste is managed safely, minimizes the risk of spills, and complies with EPA regulations that limit the amount of waste that can be stored in a lab.[7]
Step 6: Arrange for Professional Disposal The final step is to transfer the waste to trained professionals for final treatment.
-
Action: Once the container is nearly full (approximately 90%), contact your institution's EH&S office to schedule a waste pickup.[14] Do not attempt to dispose of this chemical yourself.
-
Causality: Licensed professional waste disposal services will transport the material to a permitted facility for ultimate disposal, which for this type of compound is typically high-temperature incineration.[10][15] This method ensures the complete destruction of the hazardous compound in an environmentally sound manner.
Part 3: Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process and required actions for the proper disposal of 4-Ethoxy-N-(4-nitrophenyl)aniline.
Caption: Disposal Decision Workflow for 4-Ethoxy-N-(4-nitrophenyl)aniline.
Part 4: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
For a Small Spill (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Ensure the area is well-ventilated; if possible, perform cleanup in a fume hood.
-
Wearing your full PPE, gently cover the spill with a non-reactive absorbent material (e.g., vermiculite or sand). Avoid creating dust.[10]
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[6][10]
-
Clean the spill area with soap and water.
-
-
For a Large Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EH&S or emergency response team immediately.
-
Do not attempt to clean up a large spill yourself.
-
By adhering to this comprehensive guide, you ensure that the disposal of 4-Ethoxy-N-(4-nitrophenyl)aniline is handled with the scientific diligence and commitment to safety that our profession demands, protecting yourself, your colleagues, and the environment.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Columbia University. Hazardous Chemical Waste Management Guidelines.
- University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- American Chemical Society. Hazardous Waste and Disposal.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Angene Chemical. (2025, January 23). Safety Data Sheet - 4-((4-Nitrophenyl)sulfonyl)aniline.
- Aldrich. (2025, November 06). SAFETY DATA SHEET - 4-Nitroaniline.
- Cole-Parmer. (2005, October 03). Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline.
- Fisher Scientific. (2011, February 10). SAFETY DATA SHEET - 4-Ethynylaniline.
- CPAchem Ltd. (2023, June 15). Safety data sheet - 4-Nitroaniline.
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - 4-Nitroaniline.
- Aldrich. (2020, January 15). SAFETY DATA SHEET - 4-Butyl-N-(4-ethoxybenzylidene)aniline.
- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols.
- U.S. Environmental Protection Agency (EPA). (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- Carl ROTH. Safety Data Sheet: 4-Nitroaniline.
- Wikipedia. 4-Nitroaniline.
- Philadelphia Water Department. RCRA INFORMATION BROCHURE.
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A Senior Application Scientist's Guide to Handling 4-Ethoxy-N-(4-nitrophenyl)aniline: Essential Safety and Operational Protocols
Welcome to your essential guide for the safe handling, use, and disposal of 4-Ethoxy-N-(4-nitrophenyl)aniline. In the fast-paced world of drug discovery and chemical research, a deep and intuitive understanding of safety protocols is not just a regulatory requirement—it is the bedrock of scientific excellence and innovation. This document moves beyond a simple checklist to provide a comprehensive operational plan, grounded in the fundamental principles of chemical toxicology and laboratory safety. Our goal is to empower you, our fellow scientists, with the knowledge to handle this compound with the highest degree of safety and confidence.
A Note on Structural Analogs: Specific safety data for 4-Ethoxy-N-(4-nitrophenyl)aniline is not extensively available. Therefore, this guide is built upon the well-documented toxicological profile of its close structural analog, 4-Nitroaniline (p-Nitroaniline). The core nitroaniline structure is the primary driver of its hazardous properties, and the safety protocols derived from it provide a robust and conservative framework for handling its ethoxy- derivative.
The Core Hazard Profile: Understanding the "Why" Behind the Precautions
To handle any chemical safely, we must first respect its inherent risks. 4-Nitroaniline, our reference compound, is classified as highly hazardous. Its toxicity is not limited to a single route of exposure but is a triple threat: it is toxic if swallowed, if it comes into contact with the skin, and if it is inhaled.[1][2][3][4][5]
-
Acute Systemic Toxicity: The primary danger lies in its rapid absorption into the body, regardless of the exposure route.[6] This can lead to systemic poisoning.
-
Organ-Specific Damage: Beyond immediate toxicity, there is a significant risk of damage to specific organs, particularly the blood and hematopoietic system, through prolonged or repeated exposure.[2][4][5][7] This insidious effect underscores the importance of minimizing all forms of exposure, no matter how small.
-
Irritation: The compound is also an irritant to the skin, eyes, and respiratory system.[8][9]
-
Environmental Hazard: It is recognized as being harmful to aquatic life, with long-lasting effects, mandating stringent disposal protocols to prevent environmental release.[1][2][4][5][10]
Understanding these risks is the first step. It transforms safety from a set of rules into a logical, self-validating system of personal and environmental protection.
Core Protection: Your Personal Protective Equipment (PPE) Mandate
PPE is your last and most critical line of defense. The selection and use of appropriate PPE are non-negotiable. Below is a summary of the required equipment, followed by a detailed explanation of the causality behind each choice.
| Protection Type | Specification | Rationale & Citation |
| Hand Protection | Nitrile gloves (minimum) inspected before use. | Protects against dermal absorption, a primary route of toxicity.[1][4][6] Proper removal technique is critical to avoid self-contamination.[4] |
| Eye & Face Protection | Tight-fitting safety goggles and a face shield. | Protects against splashes and airborne dust, preventing severe eye irritation.[1][4][6][8] |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator. | Essential when handling the powder outside of a fume hood or if dust is generated, due to high inhalation toxicity.[1][3][5][7][11] |
| Body Protection | Full-length lab coat, long pants, and closed-toe shoes. | Prevents accidental skin contact and contamination of personal clothing.[1][6] |
Causality-Driven PPE Selection:
-
Hand Protection: The compound is toxic upon skin contact.[1] Therefore, gloves are not just for cleanliness; they are a primary barrier against systemic poisoning. Always inspect gloves for tears before use and wash hands thoroughly after removal.[4]
-
Eye and Face Protection: Given that 4-Ethoxy-N-(4-nitrophenyl)aniline is a powder, the risk of airborne particles causing eye irritation is significant.[8] Safety goggles provide a seal against dust, while a face shield offers a broader barrier during weighing and transfer operations.
-
Respiratory Protection: The inhalation toxicity of the parent compound is high.[2][3] All handling of the solid material that could generate dust must be performed within a certified chemical fume hood to eliminate the risk of inhalation. If such engineering controls are not available or are insufficient, a properly fitted respirator is mandatory.[7][11]
Operational Protocol: A Step-by-Step Guide from Receipt to Disposal
This section provides a direct, procedural workflow for handling 4-Ethoxy-N-(4-nitrophenyl)aniline.
Step 1: Engineering Controls & Preparation
-
Mandatory Fume Hood Use: All weighing, transferring, and preparation of solutions involving 4-Ethoxy-N-(4-nitrophenyl)aniline must be conducted inside a certified chemical fume hood with adequate ventilation.[5][6][7][11] This is your primary engineering control to mitigate inhalation exposure.
-
Accessible Safety Equipment: Before beginning work, confirm the location and functionality of the nearest safety shower and eyewash station.[6][8]
-
Clear Workspace: Ensure your workspace is free of clutter. Cover the work surface with absorbent, disposable bench paper.
Step 2: Handling and Use
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Avoid Dust Formation: When handling the solid, use spatulas and weighing techniques that minimize the generation of airborne dust.[5][7][11] Never "dry sweep" the powder.
-
Container Management: Keep the chemical container tightly closed when not in use.[2][3][11]
-
Prohibited Actions: Do not eat, drink, or smoke in the laboratory or when handling this product.[1][3][12]
Step 3: Spill Management
-
Evacuate and Alert: In case of a spill, immediately alert others in the vicinity and evacuate the immediate area if necessary.[7]
-
Assess and Protect: Don all necessary PPE, including respiratory protection, before attempting cleanup.[3][8]
-
Contain and Clean:
-
Decontaminate: Wipe the spill area with a suitable solvent (consult your institution's safety office) and then soap and water. All cleaning materials must be disposed of as hazardous waste.
Step 4: Decontamination and Waste Disposal
-
Personnel Decontamination: After handling, wash your hands and any exposed skin thoroughly with soap and water.[4][11][12] Remove and launder any contaminated lab coats separately.[2][3][11]
-
Waste Segregation: All materials contaminated with 4-Ethoxy-N-(4-nitrophenyl)aniline, including gloves, bench paper, and pipette tips, must be collected in a designated, sealed hazardous waste container.
-
Formal Disposal: The final disposal of the hazardous waste must be conducted through your institution's environmental health and safety office, in strict accordance with all local, regional, and national regulations.[5][7][11] Do not pour any waste down the drain or mix it with general refuse.[3][7][11]
Emergency Procedures: First Aid Response
In the event of an exposure, immediate and correct action is critical.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[2][11]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][2][5][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9][11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7][11] Rinse the mouth with water and call a physician or poison control center immediately.[2][7][11]
For all exposures, provide the attending medical personnel with the Safety Data Sheet (SDS) for 4-Nitroaniline.
Visualized Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely managing 4-Ethoxy-N-(4-nitrophenyl)aniline in the laboratory.
Sources
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- 2. tcichemicals.com [tcichemicals.com]
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- 4. westliberty.edu [westliberty.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
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- 7. fishersci.com [fishersci.com]
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- 9. fishersci.com [fishersci.com]
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- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. kishida.co.jp [kishida.co.jp]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
